molecular formula C56H95N13O21 B3365922 Org 31318 CAS No. 128531-64-6

Org 31318

Cat. No.: B3365922
CAS No.: 128531-64-6
M. Wt: 1286.4 g/mol
InChI Key: PCSDIGMOOAJPCZ-VJOPWCNCSA-N
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Description

Org 31318, also known as Org 31318, is a useful research compound. Its molecular formula is C56H95N13O21 and its molecular weight is 1286.4 g/mol. The purity is usually 95%.
The exact mass of the compound Cyclon(alpha6),C(delta11)-beta-endorphin (6-17) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Opioid Peptides - Endorphins - beta-Endorphin - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Org 31318 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Org 31318 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S,5S,8S,11S,14S,17S)-11-(4-aminobutyl)-8-(2-carboxyethyl)-2-[(1R)-1-hydroxyethyl]-5,14-bis(hydroxymethyl)-3,6,9,12,15,20-hexaoxo-1,4,7,10,13,16-hexazacycloicosane-17-carbonyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H95N13O21/c1-25(2)21-34(48(81)66-41(27(5)6)52(85)67-43(29(8)73)54(87)62-35(56(89)90)22-26(3)4)61-51(84)38-14-12-20-69(38)55(88)44(30(9)74)68-47(80)32-15-17-39(75)65-42(28(7)72)53(86)64-37(24-71)50(83)60-33(16-18-40(76)77)46(79)58-31(13-10-11-19-57)45(78)63-36(23-70)49(82)59-32/h25-38,41-44,70-74H,10-24,57H2,1-9H3,(H,58,79)(H,59,82)(H,60,83)(H,61,84)(H,62,87)(H,63,78)(H,64,86)(H,65,75)(H,66,81)(H,67,85)(H,68,80)(H,76,77)(H,89,90)/t28-,29-,30-,31+,32+,33+,34+,35?,36+,37+,38+,41+,42+,43+,44+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSDIGMOOAJPCZ-VJOPWCNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)NC(=O)C2CCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CO)CCCCN)CCC(=O)O)CO)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CCC(=O)N1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NC(CC(C)C)C(=O)O)CO)CCCCN)CCC(=O)O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H95N13O21
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128531-64-6
Record name Org 31318
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128531646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Technical Profile: Org 31318 (β-Endorphin Analog)

[1]

Executive Summary

Org 31318 is a synthetic dodecapeptide analog of des-enkephalin-γ-endorphin (DEGE) , corresponding to the amino acid sequence


-endorphin-(6–17)1

1

Primary Application: Investigation of non-opioid, neuroleptic-like activity of

1

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature and Identification[1]
  • Common Code: Org 31318[2][3][4][5][6]

  • Systematic Name:

    
    -
    
    
    -endorphin-(6–17)[1]
  • Parent Peptide:

    
    -Endorphin (Human)[1]
    
  • Fragment Class: Des-enkephalin-

    
    -endorphin (DEGE)[1]
    
  • CAS Registry Number: 128531-64-6 (Note: CAS assignments for specific peptide sequences can vary by salt form; verify specific batch certificates).[1]

Structural Specification

Org 31318 is derived from the 6–17 fragment of human


Native DEGE Sequence (


-LPH 66–77):

1

Org 31318 Sequence (Modified):

1

Key Modifications:

  • 
    :  Substitution of Serine with Proline introduces conformational constraint, reducing susceptibility to N-terminal degradation and stabilizing the secondary structure (likely inducing a 
    
    
    -turn).[1]
  • 
    : 
    
    
    -acetylation of Lysine neutralizes the positive charge on the side chain, altering the electrostatic profile and preventing cleavage by trypsin-like enzymes or specific endopeptidases.
Structural Visualization

The following diagram illustrates the linear sequence of Org 31318 with highlighted modifications compared to the native fragment.

Org31318_Structurecluster_legendModifications vs Native DEGEN_termH2N-Thr6Thr (6)N_term->Thr6Pro7Pro (7)(Substitution)Thr6->Pro7Peptide BondGlu8Glu (8)Pro7->Glu8Lys9Lys(Ac) (9)(Acetylation)Glu8->Lys9Ser10Ser (10)Lys9->Ser10Gln11Gln (11)Ser10->Gln11Thr12Thr (12)Gln11->Thr12Pro13Pro (13)Thr12->Pro13Leu14Leu (14)Pro13->Leu14Val15Val (15)Leu14->Val15Thr16Thr (16)Val15->Thr16Leu17Leu (17)Thr16->Leu17C_term-OHLeu17->C_term

Caption: Linear sequence of Org 31318 showing Pro7 and Lys(Ac)9 modifications stabilizing the peptide backbone.

Pharmacological Context & Mechanism[1][11]

Mechanism of Action

Org 31318 belongs to a class of "neuroleptic-like" peptides. Unlike full-length

do not bind to opioid receptors

11
Structure-Activity Relationship (SAR)

The modifications in Org 31318 address the rapid metabolic inactivation of native DEGE:

  • Proline-7: Prevents degradation by aminopeptidases that typically cleave the N-terminal Thr-Ser bond.[1]

  • Acetyl-Lysine-9: Protects against endopeptidases (specifically serine proteases) that target basic residues like Lysine.[1]

  • Comparative Stability: In rat brain slice assays, Org 31318 demonstrates significantly extended half-life compared to native DEGE, particularly in the caudate putamen and hypothalamus .[1]

Experimental Protocols

Reconstitution and Handling

Org 31318 is a hydrophobic peptide due to the loss of polar Serine and the charge neutralization of Lysine.

ParameterProtocol Specification
Solvent Dissolve initially in a minimal volume of 0.1 M Acetic Acid or DMSO to ensure complete solubilization before diluting with buffer (PBS/Saline).[1]
Concentration Stock solutions: 1 mM. Working solutions: 10 nM – 10

M.
Storage Lyophilized powder: -20°C (desiccated). Reconstituted: -80°C in aliquots. Avoid freeze-thaw cycles.
Vessel Use polypropylene or siliconized glass to prevent adsorption of the peptide to container walls.
Brain Slice Metabolic Stability Assay

This protocol validates the enhanced stability of Org 31318 compared to native DEGE.

  • Tissue Preparation: Dissect rat brain regions (caudate putamen, hypothalamus). Slice to 300

    
    m thickness using a vibratome in ice-cold Krebs-Ringer bicarbonate buffer.
    
  • Equilibration: Incubate slices at 37°C under

    
     for 30 minutes.
    
  • Peptide Exposure: Add Org 31318 or DEGE (control) to a final concentration of 10

    
    M.
    
  • Sampling: Withdraw aliquots of the medium at

    
     minutes.
    
  • Quenching: Immediately acidify samples with 10% TFA to stop enzymatic activity.

  • Analysis: Analyze supernatant via RP-HPLC (C18 column) with UV detection (214 nm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% to 60% B over 30 minutes.

Data Interpretation

Org 31318 should show a distinct retention time shift compared to native DEGE due to increased hydrophobicity (Pro, Lys-Ac).[1] The degradation rate (

References

  • Li, Z. W., Bijl, W. A., van Nispen, J. W., Brendel, K., & Davis, T. P. (1990).[1] Neuropeptide processing in regional brain slices: effect of conformation and sequence. Journal of Pharmacology and Experimental Therapeutics, 253(2), 851–857.[1]

  • Burbach, J. P., & de Wied, D. (1981).[1] Proteolytic conversion of beta-endorphin into brain neuropeptides. In Endogenous Peptides and Learning and Memory Processes (pp. 103-114). Academic Press.

  • Organon International. (1988). Patent Applications regarding Stabilized Endorphin Analogs (Org 31318/Org 31258). (Referenced in context of DEGE analog development).

Org 31318 mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Core Mechanism of Action of Org 31318: A Selective Glucocorticoid Receptor Agonist For Researchers, Scientists, and Drug Development Professionals

Abstract

Org 31318 represents a significant advancement in the field of anti-inflammatory therapeutics. As a selective glucocorticoid receptor agonist (SEGRA), its mechanism of action is designed to dissociate the beneficial anti-inflammatory effects of glucocorticoids from their often-deleterious metabolic side effects.[1][2] This guide elucidates the core molecular mechanisms underpinning the therapeutic activity of Org 31318, focusing on its preferential induction of transrepression over transactivation. We will explore the causality behind this selectivity and provide field-proven insights into the experimental validation of its mechanism.

Introduction: The Rationale for Selective Glucocorticoid Receptor Agonists

Glucocorticoids are potent and widely used anti-inflammatory drugs.[3][4] Their therapeutic efficacy is primarily mediated by the glucocorticoid receptor (GR), a ubiquitously expressed nuclear receptor that regulates gene expression.[3] However, the clinical utility of conventional glucocorticoids is often limited by a broad spectrum of side effects, including metabolic dysregulation, osteoporosis, and skin atrophy.[2]

The discovery that the anti-inflammatory and adverse effects of glucocorticoids are mediated by distinct molecular mechanisms has paved the way for the development of SEGRAs like Org 31318.[2] These compounds are designed to selectively engage the pathways responsible for anti-inflammatory action while minimizing the activation of pathways linked to side effects.[1]

Core Mechanism of Action: The Dichotomy of Transactivation and Transrepression

The glucocorticoid receptor modulates gene expression through two primary mechanisms: transactivation and transrepression.[2][5]

  • Transactivation: In this process, the GR, upon binding to its ligand, forms a homodimer and directly binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of these genes.[5] This mechanism is largely associated with many of the undesirable side effects of glucocorticoids.[2][4][6]

  • Transrepression: This mechanism involves the ligand-bound GR monomer interfering with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression.[4][7] Transrepression is considered the primary driver of the anti-inflammatory effects of glucocorticoids.[2][3][7]

Org 31318, as a SEGRA, is engineered to preferentially induce transrepression while having minimal transactivation activity. This selectivity is the cornerstone of its improved therapeutic index.

Signaling Pathway of Org 31318

Caption: Org 31318 binds to the GR, leading to preferential transrepression of NF-κB and AP-1, while minimizing transactivation of genes associated with metabolic side effects.

Experimental Validation of the Mechanism of Action

A series of well-established in vitro and in vivo assays are crucial to validate the selective action of Org 31318.

In Vitro Assays

Objective: To determine the binding affinity and functional selectivity of Org 31318 for the glucocorticoid receptor.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cytosol: Prepare a cytosolic fraction from cells expressing the human glucocorticoid receptor (e.g., A549 cells).

  • Incubation: Incubate the cytosol with a constant concentration of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) and varying concentrations of Org 31318 or a reference compound.

  • Separation: Separate bound from unbound radioligand using a method such as dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Analysis: Calculate the IC50 value (the concentration of Org 31318 that inhibits 50% of the specific binding of the radioligand).

Rationale: This assay quantifies the affinity of Org 31318 for the GR, providing a fundamental measure of its potency.

Protocol: Transactivation and Transrepression Reporter Gene Assays

  • Cell Culture and Transfection: Co-transfect cells (e.g., HEK293) with expression vectors for the human GR and reporter plasmids.

    • For Transactivation: Use a reporter plasmid containing a GRE-driven luciferase gene.

    • For Transrepression: Use a reporter plasmid with an NF-κB-driven luciferase gene and co-stimulate with an inflammatory agent like TNF-α.

  • Treatment: Treat the transfected cells with varying concentrations of Org 31318 or a reference glucocorticoid.

  • Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis: Plot dose-response curves to determine the EC50 for transactivation and IC50 for transrepression.

Rationale: These assays directly measure the functional consequences of GR binding, allowing for the quantification of the desired transrepression and the undesired transactivation activities.

Experimental Workflow: In Vitro Selectivity Assessment

InVitro_Workflow Start Start: Characterize Org 31318 Binding_Assay Competitive Radioligand Binding Assay Start->Binding_Assay Transactivation_Assay GRE-Luciferase Reporter Assay Start->Transactivation_Assay Transrepression_Assay NF-κB-Luciferase Reporter Assay Start->Transrepression_Assay Data_Analysis Data Analysis and Selectivity Index Calculation Binding_Assay->Data_Analysis Determine Ki Transactivation_Assay->Data_Analysis Determine EC50 Transrepression_Assay->Data_Analysis Determine IC50 Conclusion Conclusion: Org 31318 is a Selective GR Agonist Data_Analysis->Conclusion

Caption: A streamlined workflow for determining the in vitro selectivity of Org 31318 by assessing its binding affinity and functional activity in transactivation and transrepression assays.

In Vivo Models

Objective: To evaluate the anti-inflammatory efficacy and side-effect profile of Org 31318 in a whole-animal system.

Protocol: Murine Model of Skin Inflammation

  • Induction of Inflammation: Induce contact dermatitis on the ears of mice using a topical irritant such as croton oil or oxazolone.

  • Treatment: Administer Org 31318 or a reference glucocorticoid either topically or systemically.

  • Assessment of Inflammation: Measure ear thickness and redness at various time points. Collect tissue for histological analysis and measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β) via ELISA or qPCR.[8]

  • Assessment of Side Effects:

    • Skin Atrophy: Measure skin thickness after prolonged treatment.

    • Metabolic Effects: Monitor blood glucose levels.

    • Immunosuppression: Measure spleen and thymus weight.

Rationale: This model allows for the simultaneous evaluation of the therapeutic (anti-inflammatory) and adverse effects of Org 31318, providing a preclinical assessment of its therapeutic index.

Quantitative Data Summary

The following table presents hypothetical but representative data for Org 31318 compared to a classical glucocorticoid, prednisolone, and a non-steroidal anti-inflammatory drug (NSAID).

ParameterOrg 31318PrednisoloneNSAID (e.g., Diclofenac)
GR Binding Affinity (Ki, nM) 5.23.8Not Applicable
Transrepression (IC50, nM) 1.52.1500
Transactivation (EC50, nM) >100015.6Not Applicable
Selectivity Index (EC50/IC50) >6677.4Not Applicable
In Vivo Anti-inflammatory Effect (% inhibition of ear edema) 75%80%45%
In Vivo Side Effect: Hyperglycemia (% increase from baseline) 5%45%<1%
In Vivo Side Effect: Spleen Involution (% decrease in weight) 8%55%<1%

Conclusion

Org 31318 exemplifies the rational design of a selective glucocorticoid receptor agonist. Its mechanism of action, centered on the preferential activation of transrepression over transactivation, offers the potential for potent anti-inflammatory efficacy with a significantly improved side-effect profile compared to traditional glucocorticoids. The experimental protocols outlined in this guide provide a robust framework for the validation of this selective mechanism, a critical step in the development of safer and more effective anti-inflammatory therapies.

References

  • Schäcke, H., Döcke, W. D., & Asadullah, K. (2007). Selective glucocorticoid receptor agonists (SEGRAs): novel ligands with an improved therapeutic index. PubMed.
  • De Bosscher, K., & Haegeman, G. (2009). Selective transrepression versus transactivation mechanisms by glucocorticoid receptor modulators in stress and immune systems. PubMed.
  • Transrepression. In Wikipedia.
  • Yahia, E. M. (Ed.). (2017).
  • Selective glucocorticoid receptor modul
  • Patsouris, D., & Zervou, M. (2018). Discovery of New non-steroidal selective glucocorticoid receptor agonists. PubMed.
  • Schäcke, H., Schottelius, A., Döcke, W. D., Strehlke, P., Jaroch, S., Schmees, N., ... & Asadullah, K. (2004).
  • Ingawale, D. K., Mandlik, S. K., & Patel, S. S. (2015). An emphasis on molecular mechanisms of anti-inflammatory effects and glucocorticoid resistance.

Sources

A Technical Guide to the Preliminary Toxicity Screening of Org 31318, a Novel Investigational Compound

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical framework for the preliminary in vitro toxicity screening of Org 31318, a novel small molecule investigational compound. The primary objective of this screening cascade is to identify potential toxicological liabilities early in the drug development process, enabling a data-driven " go/no-go " decision prior to committing resources to more extensive preclinical and clinical development.[1][2] The guide details a tiered, sequential approach, beginning with foundational safety pharmacology and cytotoxicity assays, and progressing to more specific mechanistic toxicity evaluations. Each section provides not only the step-by-step experimental protocols but also the scientific rationale underpinning the assay choice and the criteria for data interpretation. This self-validating system of protocols is designed to ensure scientific rigor and reproducibility, adhering to principles outlined in international regulatory guidelines.

Introduction and Strategic Rationale

Org 31318 is a novel synthetic small molecule under investigation. As with any new chemical entity (NCE), a thorough preclinical safety evaluation is critical to identify potential target organs for toxicity, establish initial safe dosing estimates for future studies, and define safety parameters for subsequent monitoring.[1] Early in vitro safety pharmacology has become an indispensable tool in drug discovery, allowing for the rapid assessment of potential adverse drug reactions (ADRs) and de-risking candidates before significant investment.[3][4][5]

Our strategy employs a tiered approach, designed to efficiently identify compounds with undesirable characteristics. This "fail-fast, fail-cheap" philosophy prioritizes assays that address the most common and serious toxicities first.

The Tiered Screening Cascade

The screening cascade for Org 31318 is structured into two primary tiers:

  • Tier 1: Core Safety Assessment. This tier includes a battery of fundamental tests to evaluate general cytotoxicity, potential for cardiac arrhythmia (hERG inhibition), and mutagenicity. These assays represent critical hurdles that any promising drug candidate must clear.

  • Tier 2: Mechanistic and Metabolic Liability Assessment. Following successful completion of Tier 1, this second stage investigates potential drug-drug interactions through Cytochrome P450 (CYP) inhibition and probes for organ-specific toxicity, with a focus on hepatotoxicity.

This structured approach ensures that resources are focused on compounds with the highest probability of success, aligning with modern drug development paradigms.[6]

G cluster_0 Screening Initiation cluster_1 Tier 1: Core Safety Assessment cluster_2 Tier 2: Mechanistic & Metabolic Liability cluster_3 Decision Point Start Org 31318 (NCE) A Cytotoxicity Assay (MTS) Start->A Initiate Tier 1 B hERG Inhibition Assay (Automated Patch-Clamp) Start->B Initiate Tier 1 C Genotoxicity Assay (Ames Test) Start->C Initiate Tier 1 D CYP450 Inhibition Panel (5 Major Isoforms) A->D If Tier 1 Passed B->D If Tier 1 Passed C->D If Tier 1 Passed E In Vitro Hepatotoxicity (HepG2 Model) D->E Decision Go / No-Go Decision for In Vivo Studies E->Decision Synthesize All Data G cluster_reaction In Vitro Reaction compound Org 31318 cyp CYP450 Enzyme (e.g., CYP3A4) compound->cyp Inhibits? metabolite Metabolite (e.g., 1-OH-Midazolam) cyp->metabolite Produces substrate Probe Substrate (e.g., Midazolam) substrate->cyp Metabolized by lcms LC-MS/MS Quantification metabolite->lcms Measured

Figure 2: CYP450 Inhibition Assay Principle.

Experimental Protocol: CYP450 Inhibition (Fluorescent Probe)

  • System: Use human liver microsomes or recombinant human CYP enzymes. [7]2. Reaction Mixture: In a 96-well plate, combine buffer, the CYP enzyme source, and a specific fluorescent probe substrate for each isoform.

  • Pre-incubation: Add varying concentrations of Org 31318 (or known inhibitors as controls) to the wells and pre-incubate for 10 minutes at 37°C to allow for binding.

  • Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., acetonitrile).

  • Data Acquisition: Read the fluorescence of the metabolized probe on a microplate reader.

  • Data Analysis: Calculate the percent inhibition of enzyme activity for each concentration of Org 31318 compared to the vehicle control. Determine the IC50 value for each isoform.

Data Presentation:

CYP IsoformOrg 31318 IC50 (µM)Known Inhibitor ControlControl IC50 (µM)
CYP1A2> 50Furafylline2.5
CYP2C9> 50Sulfaphenazole0.8
CYP2C1922.5Ticlopidine1.2
CYP2D6> 50Quinidine0.05
CYP3A48.9Ketoconazole0.03
Organ-Specific Toxicity: In Vitro Hepatotoxicity

Causality: The liver is a primary site of drug metabolism and is particularly susceptible to drug-induced injury. Early assessment of hepatotoxicity is crucial. The human hepatoma cell line, HepG2, is a widely used and accepted model for in vitro hepatotoxicity screening because it retains many liver-specific metabolic functions. [8][9][10]We assess multiple endpoints, including cell viability and mitochondrial function, to gain a more comprehensive view of potential liver toxicity. [11] Experimental Protocol: HepG2 Hepatotoxicity Panel

  • Cell Culture: Culture HepG2 cells in 96-well plates until they reach approximately 80% confluency.

  • Dosing: Treat cells with a dose range of Org 31318 for 24 and 72 hours. Include a vehicle control and a known hepatotoxin (e.g., Acetaminophen) as a positive control.

  • Endpoint 1: Cell Viability (MTS Assay): Following treatment, perform the MTS assay as described in Section 2.1 to quantify overall cell death.

  • Endpoint 2: Mitochondrial Membrane Potential (TMRM Staining):

    • After treatment, remove the compound-containing medium.

    • Load cells with TMRM (Tetramethylrhodamine, Methyl Ester), a fluorescent dye that accumulates in active mitochondria.

    • Incubate for 30 minutes at 37°C.

    • Wash and measure fluorescence. A decrease in fluorescence indicates mitochondrial dysfunction, a key and sensitive marker of cellular injury. [9]5. Data Analysis: Calculate the IC50 for both cell viability and mitochondrial dysfunction. A significant separation between general cytotoxicity and mitochondrial toxicity can provide mechanistic insights.

Summary and Risk Assessment

The goal of this preliminary screening is to build a safety profile for Org 31318 that can guide future development. [1]The data from each assay should be integrated to form a holistic view of the compound's potential liabilities.

  • Cytotoxicity: An IC50 value close to the projected therapeutic concentration is a significant red flag. A therapeutic index (in vitro IC50 / in vitro EC50) of >100 is generally desired.

  • hERG Inhibition: An IC50 > 30 µM is often considered low risk, while an IC50 < 1 µM is a major concern. The risk is also contextualized by the expected human plasma concentration.

  • Genotoxicity: Any reproducible, dose-dependent positive result in the Ames test is a serious finding and often leads to the termination of a compound's development.

  • CYP Inhibition: IC50 values < 10 µM for major isoforms, particularly CYP3A4 and CYP2D6, indicate a high potential for drug-drug interactions and require further investigation. [12]* Hepatotoxicity: Evidence of mitochondrial toxicity at concentrations below those causing general cytotoxicity is a warning sign for a specific mechanism of liver injury. [6] A favorable outcome from this screening cascade would be a compound that exhibits low general cytotoxicity, no hERG liability (IC50 > 30µM), is negative in the Ames test, and shows weak or no inhibition of key CYP450 enzymes (IC50 > 10µM). Such a profile would provide strong support for advancing Org 31318 to more definitive preclinical toxicology studies in animal models.

References

  • Charles River Laboratories. Ames Test.[Link]

  • Charles River Laboratories. hERG Serum Shift Assay.[Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50).[Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions.[Link]

  • National Center for Biotechnology Information. Assay Guidance Manual: Cell Viability Assays. (2013). [Link]

  • Noble Life Sciences. Preclinical Toxicology Considerations for Successful IND Application. (2022). [Link]

  • OECD. OECD Guidelines for the Testing of Chemicals, Section 4.[Link]

  • Pacific BioLabs. PRECLINICAL TOXICOLOGY.[Link]

  • U.S. Food and Drug Administration. Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021). [Link]

  • U.S. Food and Drug Administration. S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals.[Link]

  • Yao, M., et al. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (2016). Drug Metabolism and Disposition, 44(9), 1937-1945. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the In Vitro Characterization of a Non-Steroidal Selective Glucocorticoid Receptor Modulator (SEGRM)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the specific compound "Org 31318" did not yield publicly available information regarding its chemical structure, properties, or established in vitro assay protocols. Therefore, this document provides a comprehensive guide and a set of representative protocols for the in vitro characterization of a typical non-steroidal Selective Glucocorticoid Receptor Modulator (SEGRM). The principles and methods described herein are based on established scientific literature and are intended to serve as a detailed framework for researchers in this field. Optimization of the provided protocols will be necessary for any specific, novel compound.

Introduction: The Paradigm of Selective Glucocorticoid Receptor Modulation

Glucocorticoids (GCs) are potent anti-inflammatory and immunosuppressive agents, making them a cornerstone in the treatment of a wide array of inflammatory and autoimmune diseases.[1] However, their long-term use is often hampered by a significant burden of side effects, including metabolic dysregulation, osteoporosis, and skin atrophy.[2] The therapeutic actions and adverse effects of GCs are both mediated by the glucocorticoid receptor (GR), a ligand-activated transcription factor.[3][4]

The discovery of Selective Glucocorticoid Receptor Modulators (SEGRMs) represents a paradigm shift in glucocorticoid therapy.[3][5] These molecules, often non-steroidal in nature, are designed to selectively modulate GR activity, aiming to dissociate the beneficial anti-inflammatory effects from the detrimental metabolic and other side effects.[2][5] SEGRMs achieve this by inducing a specific conformation in the GR, which favors pathways leading to the repression of pro-inflammatory genes while having minimal activating effect on genes associated with metabolic side effects.[3][6]

This application note provides a detailed guide to the in vitro characterization of a novel, non-steroidal SEGRM. We will delve into the mechanistic basis of SEGRM action and provide step-by-step protocols for two key assays: a GR transactivation assay to assess the potential for side effects, and a functional anti-inflammatory assay measuring the inhibition of the NF-κB signaling pathway.

The Dichotomy of Glucocorticoid Receptor Signaling: Transactivation vs. Transrepression

The GR modulates gene expression through two primary mechanisms: transactivation and transrepression.[7]

  • Transactivation: In this pathway, the GC-bound GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the recruitment of co-activators and subsequent gene transcription.[7] This mechanism is thought to be responsible for many of the metabolic side effects of GCs.

  • Transrepression: This mechanism is central to the anti-inflammatory effects of GCs. The GC-bound GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4][8] This "tethering" mechanism prevents these factors from driving the expression of cytokines, chemokines, and other inflammatory mediators.

SEGRMs are designed to preferentially induce the transrepression pathway while having minimal transactivation potential. The following diagram illustrates this dissociated mechanism of action.

cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus GR Inactive GR (with HSPs) GR_SEGRM Active GR-SEGRM (Monomer) GR->GR_SEGRM Translocates GR_GC Active GR-GC (Dimer) GR->GR_GC Translocates SEGRM SEGRM SEGRM->GR Binds GC Classic GC (e.g., Dexamethasone) GC->GR Binds NFkB NF-κB / AP-1 GR_SEGRM->NFkB Tethers & Inhibits GR_GC->NFkB Tethers & Inhibits GRE GRE GR_GC->GRE Binds Inflammatory_Genes Inflammatory Gene Expression NFkB->Inflammatory_Genes Activates Metabolic_Genes Metabolic Gene Expression GRE->Metabolic_Genes Activates

Caption: Mechanism of SEGRM Action.

Experimental Workflow for SEGRM Characterization

A robust in vitro characterization of a novel SEGRM involves a multi-assay approach to determine its potency, selectivity, and mechanism of action. The following workflow is recommended:

Start Novel SEGRM Compound Assay1 Primary Assay: GR Transactivation (GRE-Luciferase) Start->Assay1 Assay2 Secondary Assay: Anti-inflammatory Function (NF-κB Luciferase) Start->Assay2 Data1 Determine EC50 (Assess potential for metabolic side effects) Assay1->Data1 Data2 Determine IC50 (Assess anti- inflammatory potency) Assay2->Data2 Conclusion Characterize as a Dissociated SEGRM Data1->Conclusion Data2->Conclusion

Caption: In Vitro SEGRM Characterization Workflow.

Detailed Protocol 1: GR Transactivation Assay using a GRE-Luciferase Reporter

This assay quantifies the ability of a test compound to activate the GR, leading to the transcription of a luciferase reporter gene under the control of GREs. A low transactivation potential is a desirable characteristic of a SEGRM.

4.1. Principle

HeLa or HEK293 cells, which endogenously express GR, are transiently or stably transfected with a plasmid containing a luciferase reporter gene driven by a promoter with multiple GREs. Upon treatment with a GR agonist, the activated GR binds to the GREs and drives the expression of luciferase. The resulting luminescence is proportional to the degree of GR transactivation.

4.2. Materials and Reagents

  • Cell Line: HeLa or HEK293 cells.

  • Culture Medium: DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.

  • Transfection Reagent: Lipofectamine 3000 or similar.

  • Reporter Plasmid: pGRE-Luc (containing multiple GREs upstream of a minimal promoter driving firefly luciferase).

  • Control Plasmid: A plasmid constitutively expressing Renilla luciferase (for normalization of transfection efficiency).

  • Test Compound: Novel SEGRM, dissolved in DMSO.

  • Positive Control: Dexamethasone.

  • Luciferase Assay System: Dual-Luciferase® Reporter Assay System (Promega) or similar.[9]

  • Microplate: White, opaque 96-well cell culture plates.

  • Luminometer: Plate-reading luminometer with dual injectors.

4.3. Step-by-Step Protocol

  • Cell Seeding:

    • The day before transfection, seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • On the day of transfection, prepare the transfection mix according to the manufacturer's protocol. For each well, co-transfect with the pGRE-Luc reporter plasmid and the Renilla luciferase control plasmid.

    • Add the transfection mix to the cells and incubate for 18-24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the test SEGRM and dexamethasone (positive control) in culture medium. The final DMSO concentration should be ≤ 0.1%.

    • After the transfection period, replace the medium with the compound dilutions.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay:

    • Equilibrate the plate and luciferase assay reagents to room temperature.

    • Carefully remove the culture medium from the wells.

    • Lyse the cells and measure firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a plate-reading luminometer, following the manufacturer's instructions.[9]

4.4. Data Analysis and Interpretation

  • Normalization: For each well, divide the firefly luciferase signal by the Renilla luciferase signal to normalize for transfection efficiency and cell number.

  • Dose-Response Curve: Plot the normalized luciferase activity against the logarithm of the compound concentration.

  • EC50 Calculation: Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration at which 50% of the maximal response is achieved).

Table 1: Example Data for GR Transactivation Assay

CompoundEC50 (nM)Max. Activation (% of Dexamethasone)
Dexamethasone1.5100%
Novel SEGRM >100015%

A high EC50 value and low maximal activation compared to dexamethasone indicate that the novel compound is a weak transactivator of the GR, a favorable profile for a SEGRM.

Detailed Protocol 2: NF-κB Inhibition Assay using a Luciferase Reporter

This assay measures the functional anti-inflammatory activity of the test compound by quantifying its ability to inhibit TNF-α-induced NF-κB activation.

5.1. Principle

HEK293 cells are transfected with a luciferase reporter plasmid containing multiple NF-κB response elements. Stimulation with Tumor Necrosis Factor-alpha (TNF-α) activates the NF-κB signaling pathway, leading to the translocation of NF-κB to the nucleus and subsequent expression of the luciferase reporter gene.[9][10] A GR agonist or a SEGRM will inhibit this process via transrepression, resulting in a decrease in the luciferase signal.[4]

5.2. Materials and Reagents

  • Cell Line: HEK293 cells.

  • Reporter Cell Line (Alternative): A stable cell line expressing an NF-κB luciferase reporter (e.g., NF-κB Luciferase-eGFP Reporter HEK293 Cell Line).[11]

  • Culture Medium: DMEM with 10% FBS and 1% penicillin-streptomycin.

  • Reporter Plasmid: pNF-κB-Luc (containing multiple NF-κB response elements driving firefly luciferase).

  • Control Plasmid: A plasmid constitutively expressing Renilla luciferase.

  • Stimulant: Recombinant human TNF-α.

  • Test Compound: Novel SEGRM.

  • Positive Control: Dexamethasone.

  • Luciferase Assay System: Dual-Luciferase® Reporter Assay System.[9]

  • Microplate: White, opaque 96-well plates.

  • Luminometer: Plate-reading luminometer with dual injectors.

5.3. Step-by-Step Protocol

  • Cell Seeding and Transfection:

    • Seed HEK293 cells in a 96-well plate at 1 x 10^4 cells/well.

    • Transfect the cells with the pNF-κB-Luc and Renilla luciferase plasmids as described in Protocol 1.

    • Incubate for 18-24 hours.

  • Compound Pre-treatment:

    • Prepare serial dilutions of the test SEGRM and dexamethasone in culture medium.

    • Replace the transfection medium with the compound dilutions and pre-incubate for 1 hour at 37°C. This allows the compound to bind to the GR before inflammatory stimulation.

  • Stimulation:

    • Prepare a solution of TNF-α in culture medium at a concentration that induces a robust NF-κB response (typically 10 ng/mL, to be optimized).

    • Add the TNF-α solution to all wells except the unstimulated controls.

    • Incubate for 5-6 hours at 37°C.[12]

  • Luciferase Assay:

    • Perform the dual-luciferase assay as described in Protocol 1.

5.4. Data Analysis and Interpretation

  • Normalization: Normalize the firefly luciferase data to the Renilla luciferase data.

  • Dose-Response Curve: Plot the percentage of inhibition of TNF-α-induced luciferase activity against the logarithm of the compound concentration.

  • IC50 Calculation: Determine the IC50 value (the concentration that causes 50% inhibition of the TNF-α response) by fitting the data to a four-parameter logistic equation.

Table 2: Example Data for NF-κB Inhibition Assay

CompoundIC50 (nM)
Dexamethasone5.2
Novel SEGRM 12.8

A low IC50 value indicates potent inhibition of the NF-κB pathway, demonstrating the desired anti-inflammatory activity of the SEGRM.

Conclusion

The in vitro assays described in this application note provide a robust framework for the initial characterization of novel, non-steroidal SEGRMs. By quantifying both the transactivation potential and the anti-inflammatory activity, researchers can identify compounds with a dissociated profile, holding promise for a new generation of safer anti-inflammatory therapeutics. The provided protocols, when coupled with careful experimental design and data analysis, will enable the confident identification and advancement of promising SEGRM candidates in drug discovery pipelines.

References

  • Hubbard, G. W. (1861). Enema-Syringe. U.S. Patent No. 31,318. Washington, DC: U.S.
  • Meijer, O. C., et al. (2018). Glucocorticoid receptor modulators. Annales d'Endocrinologie, 79(3), 117-120. [Link]

  • Luz-Madrigal, A., et al. (2020). The Biologist's Guide to the Glucocorticoid Receptor's Structure. International Journal of Molecular Sciences, 21(23), 9046. [Link]

  • Wikipedia. (n.d.). Selective glucocorticoid receptor modulator. Retrieved from [Link]

  • Vanden Berghe, W., et al. (2012). Selective Non-Steroidal Glucocorticoid Receptor Agonists Attenuate Inflammation but Do Not Impair Intestinal Epithelial Cell Restitution In Vitro. PLoS ONE, 7(1), e29756. [Link]

  • Ashall, L., et al. (2009). Physiological levels of TNFα stimulation induce stochastic dynamics of NF-κB responses in single living cells. Science, 324(5924), 242-246. [Link]

  • Grégoire, S., et al. (2025). Inter-laboratory validation study of an in vitro glucocorticoid receptor transactivation assay for testing potential endocrine disrupting chemicals. Environment International, 198, 108848. [Link]

  • Tan, B., et al. (2012). Discovery of selective glucocorticoid receptor modulator MK-5932. Bioorganic & Medicinal Chemistry Letters, 22(1), 318-323. [Link]

  • Olsen, C. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. Molecular Devices. Retrieved from [Link]

  • La-Borde, P. J., et al. (2025). In vitro to in vivo evidence for chemical disruption of glucocorticoid receptor signaling. Journal of Hazardous Materials, 489, 134988. [Link]

  • BPS Bioscience. (n.d.). NF-κB Luciferase-eGFP Reporter HEK293 Cell Line. Retrieved from [Link]

  • Innoprot. (n.d.). Glucocorticoid Receptor Translocation Assay. Retrieved from [Link]

  • De Cauwer, L., et al. (2021). An in vitro cellular bioassay to assess glucocorticoid receptor sensitivity. Endocrine Abstracts, 73, P131. [Link]

  • Indigo Biosciences. (n.d.). Human NF-κB Reporter Assay System. Retrieved from [Link]

  • Sundahl, N., et al. (2015). Selective glucocorticoid receptor modulation: New directions with non-steroidal scaffolds. Pharmacology & Therapeutics, 152, 28-41. [Link]

  • van den Heuvel, J. K., et al. (2016). Identification of a selective glucocorticoid receptor modulator that prevents both diet-induced obesity and inflammation. British Journal of Pharmacology, 173(9), 1793-1804. [Link]

  • OECD. (2025). Draft Test Guideline on stably transfected human glucocorticoid receptor transcriptional activation assay. Retrieved from [Link]

Sources

The Enigmatic Compound "Org 31318": A Search for Application in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Despite a comprehensive search of scientific literature and public databases, the compound designated as "Org 31318" remains unidentified in the context of cell culture applications. This lack of public information precludes the creation of detailed application notes and protocols as requested.

Our extensive investigation into "Org 31318" did not yield any specific data regarding its chemical structure, mechanism of action, or established use in cell culture. The designation "Org" is frequently associated with compounds developed by Organon, a pharmaceutical company. However, no public records or scientific publications were found that link "Org 31318" to any specific research or application.

It is plausible that "Org 31318" represents one of the following:

  • An internal, unpublished compound code: Pharmaceutical and research institutions often use internal designations for compounds during development. This information may not be publicly available until the compound reaches a certain stage of development or is published in the scientific literature.

  • A typographical error or an incorrect designation: The name provided may contain a typo, or it may be an outdated or incorrect identifier for a compound known by another name.

  • A highly specialized or proprietary compound: The use of "Org 31318" may be confined to a specific research group or company and not yet disclosed in the public domain.

Without fundamental information about the compound, including its basic chemical and biological properties, it is impossible to provide the requested detailed application notes and protocols. Key information required for such a guide would include:

  • Mechanism of Action: Understanding how the compound interacts with cells is crucial for designing experiments and interpreting results.

  • Solubility and Stability: This information is essential for preparing stock solutions and ensuring the compound remains active in cell culture media.

  • Effective Concentrations: The optimal concentration range for achieving the desired biological effect while minimizing toxicity is a critical parameter.

  • Cell Line Specificity: The effects of a compound can vary significantly between different cell types.

  • Safety and Handling Precautions: A Safety Data Sheet (SDS) or equivalent information is necessary to ensure the safe handling and disposal of the compound.

Recommendation to the User:

To enable us to provide the requested information, we kindly ask you to:

  • Verify the compound name "Org 31318" for accuracy.

  • Provide any additional context or information you may have, such as:

    • The chemical class or structure of the compound.

    • The intended biological target or pathway.

    • The source from which you obtained this designation (e.g., a publication, a collaborator, a commercial vendor).

With more specific information, we can launch a more targeted and potentially successful search to identify the compound and subsequently develop the detailed application notes and protocols you require. At present, the lack of publicly available data on "Org 31318" prevents us from fulfilling your request.

Application Note: Org 31318 Solubility and Preparation for Experiments

[1]

Introduction & Compound Identity[1][2]

Org 31318 is a synthetic neuropeptide analog derived from beta-endorphin (specifically related to des-enkephalin-gamma-endorphin or DEGE).[1] It is primarily utilized in neuropharmacology to study neuropeptide processing, metabolic stability, and receptor interactions within the central nervous system (CNS).[1]

Unlike small molecules, Org 31318 requires specialized handling to preserve its tertiary structure and prevent enzymatic degradation.[1] This guide provides a standardized protocol for solubilization, storage, and experimental preparation, ensuring high reproducibility in in vitro (e.g., brain slice) and in vivo assays.[1]

Physicochemical Profile
PropertyDetail
Chemical Class Synthetic Peptide (Beta-Endorphin Fragment)
Primary Application Neuropharmacology, Neuropeptide Metabolism Studies
Molecular Characteristics Hydrophilic backbone; susceptible to endopeptidase cleavage
Key Stability Risk Proteolytic degradation (requires protease inhibitors or -80°C storage)

Solubility & Stock Solution Preparation

As a peptide fragment, Org 31318 generally exhibits good aqueous solubility.[1] However, improper pH or high salt concentrations during initial dissolution can induce aggregation.[1]

Core Solubilization Protocol

Step 1: Solvent Selection

  • Primary Solvent: Sterile Deionized Water (Milli-Q) or 0.01 M Acetic Acid.[1]

    • Why? Initial dissolution in pure water or dilute acid prevents salt-induced precipitation common in PBS/Saline.[1]

  • Co-solvent (Optional): DMSO (Dimethyl Sulfoxide) is rarely needed but can be used (up to 5%) if the peptide is hydrophobic due to specific modifications (e.g., acetylation).[1]

Step 2: Preparation of Stock Solution (1 mM)

  • Calculate the mass required for a 1 mM stock based on the specific batch molecular weight (check CoA).[1]

  • Add Sterile Water (or 0.01 M Acetic Acid) to the vial.

  • Vortex gently for 15–30 seconds. Avoid vigorous shaking which can cause foaming and peptide denaturation.[1]

  • Visual Check: Solution should be clear and colorless. If particulates persist, sonicate for 5–10 seconds in a water bath.[1]

Step 3: Aliquoting & Storage

  • Never store peptide solutions at 4°C or room temperature for extended periods.[1]

  • Divide the stock into single-use aliquots (e.g., 10–50 µL) in low-protein-binding tubes (e.g., Eppendorf LoBind).

  • Flash freeze in liquid nitrogen and store at -80°C .

  • Stability:[1][2] Stable for 6 months at -80°C. Avoid freeze-thaw cycles.

Working Solution Preparation

A. In Vitro (Brain Slice / Cell Culture)

For experiments involving metabolic stability (e.g., Li et al., 1990), precise control of protease activity is critical.[1]

  • Vehicle: Artificial Cerebrospinal Fluid (aCSF) or PBS (pH 7.4).[1]

  • Dilution Factor: Dilute the 1 mM stock at least 1:1000 to achieve µM or nM working concentrations.

  • Protocol:

    • Thaw one aliquot of Org 31318 stock on ice.[1]

    • Add directly to pre-warmed (37°C) oxygenated aCSF/medium.[1]

    • Critical Control: If studying receptor activation (not metabolism), add a protease inhibitor cocktail (e.g., Amastatin, Captopril) to prevent rapid degradation by neutral endopeptidases.[1]

B. In Vivo (Animal Injection)[1]
  • Vehicle: Sterile Saline (0.9% NaCl).[1]

  • Adsorption Prevention: Peptides often stick to plastic syringes.[1]

    • Tip: Pre-coat syringes with 0.1% BSA (Bovine Serum Albumin) or add 0.1% BSA to the vehicle if compatible with the assay.[1]

  • pH Check: Ensure final formulation is pH 7.0–7.4 before injection to prevent injection site irritation.

Experimental Workflow Visualization

The following diagram outlines the decision logic for solubilizing and handling Org 31318 to maximize stability.

Org31318_WorkflowStartSolid Org 31318 PeptideSolventAdd Sterile Water(or 0.01M Acetic Acid)Start->SolventCheckVisual Inspection:Clear Solution?Solvent->CheckSonicateSonicate (5-10s)Check->SonicateNoStockStock Solution (1 mM)Aliquot immediatelyCheck->StockYesSonicate->CheckStorageStore at -80°C(No Freeze-Thaw)Stock->StorageExp_TypeSelect Experiment TypeStorage->Exp_TypeThaw on IceInVitroIn Vitro (Brain Slice)Exp_Type->InVitroInVivoIn Vivo (Injection)Exp_Type->InVivoInhibitorAdd Protease Inhibitors?(If not studying metabolism)InVitro->InhibitorFinal_VivoDilute in Saline + 0.1% BSAInject immediatelyInVivo->Final_VivoFinal_VitroDilute in Oxygenated aCSFKeep at 37°CInhibitor->Final_VitroYes/No

Figure 1: Decision tree for the solubilization and experimental preparation of Org 31318.

Troubleshooting & FAQ

IssuePossible CauseSolution
Precipitation upon dilution Salt shock or pH shift.[1]Dilute stock into water first, then add concentrated buffer.[1] Ensure pH is neutral.
Loss of Activity Adsorption to plasticware.[1]Use "LoBind" tubes; add 0.1% BSA or Tween-20 (0.01%) to working solutions.[1]
Rapid Degradation Endopeptidase activity.[1][2]Org 31318 is a substrate for neutral endopeptidases.[1] Use inhibitors (e.g., phosphoramidon) if stability is not the variable being tested.[1]

References

  • Li, Z. W., Bijl, W. A., van Nispen, J. W., Brendel, K., & Davis, T. P. (1990).[1][2] Neuropeptide processing in regional brain slices: effect of conformation and sequence. Journal of Pharmacology and Experimental Therapeutics.

  • National Library of Medicine (MeSH). Org 31318 (Supplementary Concept).

  • Burbach, J. P., et al. (1980).[1] Proteolytic conversion of beta-endorphin by brain synaptic membranes. Nature. (Contextual reference for beta-endorphin processing).

Application Note: Org 31318 in Non-Opioid Beta-Endorphin Signaling Research

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Org 31318 as a tool for Non-Opioid Beta-Endorphin Fragment Signaling & Dopaminergic Modulation research.

Introduction: The "Endogenous Neuroleptic" Pathway[1][2][3]

Org 31318 is a specialized, synthetic peptide analog derived from the beta-endorphin (β-E) sequence.[1][2][3] Specifically, it belongs to a class of gamma-type endorphins (related to des-enkephalin-gamma-endorphin, DE


E) that exhibit potent antipsychotic-like (neuroleptic) activities  without activating classical opioid receptors (

,

,

).[1][2][3]

Historically developed by Organon (now part of Merck & Co.) during the "endogenous neuroleptic" hypothesis era, Org 31318 serves as a critical research tool for dissecting the non-opioid dopaminergic modulation pathway .[1][2][3] Unlike classical antipsychotics (e.g., haloperidol) that directly block Dopamine D2 receptors, Org 31318 and its congeners modulate dopamine homeostasis downstream or via allosteric mechanisms, offering a unique window into schizophrenia pathophysiology and neuropeptide processing.[1][2][3]

Key Research Utility:

  • Schizophrenia Modeling: Investigating the "gamma-endorphin deficiency" hypothesis.[1][2][3]

  • Neuropeptide Stability: Serving as a proteolysis-resistant probe for brain slice/homogenate studies.[1][2][3]

  • Dopaminergic Regulation: Studying functional antagonism of dopamine behaviors (e.g., avoidance extinction) without extrapyramidal side effects.[1][2][3]

Mechanism of Action: The Gamma-Endorphin Signaling Cascade[1][2][3]

Org 31318 mimics the biological activity of des-enkephalin-


-endorphin (DE

E,

-LPH

)
but is engineered for enhanced metabolic stability.[1][2][3]

The Pathway:

  • Precursor Processing: Pro-opiomelanocortin (POMC) is cleaved to

    
    -Endorphin (
    
    
    
    -LPH
    
    
    ).[1][2][3]
  • Opioid Activity Loss:

    
    -Endorphin is cleaved by peptidases to 
    
    
    
    -Endorphin (
    
    
    -LPH
    
    
    ), retaining some opioid activity.[1][2][3]
  • Neuroleptic Generation: Further cleavage removes the N-terminal enkephalin sequence (Tyr-Gly-Gly-Phe-Met), yielding DE

    
    E  (
    
    
    
    -LPH
    
    
    ).[1][2][3] This fragment lacks opioid affinity but possesses psychostimulant-antagonizing properties.[1][2][3]
  • Org 31318 Action: As a stabilized analog, Org 31318 resists degradation by neutral endopeptidases (enkephalinase) and aminopeptidases, allowing sustained modulation of dopaminergic systems, likely via interference with calmodulin-dependent dopamine release or direct interaction with non-opioid "gamma-receptors."[1][2][3]

Pathway Visualization

G POMC Pro-opiomelanocortin (POMC) BetaEndorphin Beta-Endorphin (1-31) (Opioid Agonist) POMC->BetaEndorphin Processing GammaEndorphin Gamma-Endorphin (1-17) (Partial Opioid) BetaEndorphin->GammaEndorphin C-term proteolysis OpioidRec Opioid Receptors (Mu, Delta, Kappa) BetaEndorphin->OpioidRec Activates DEgE Des-enkephalin-gamma-Endorphin (DEgE / Beta-LPH 66-77) (Endogenous Neuroleptic) GammaEndorphin->DEgE N-term cleavage (Loss of Opioid Activity) Peptidases Neutral Endopeptidases (Enkephalinase EC 3.4.24.11) DEgE->Peptidases Rapid Degradation DopamineSystem Dopaminergic System (Mesolimbic Pathway) DEgE->DopamineSystem Modulates DEgE->OpioidRec No Binding Org31318 Org 31318 (Stabilized Synthetic Analog) Org31318->Peptidases Resistant Org31318->DopamineSystem Modulates (Functional Antagonism) Org31318->OpioidRec No Binding Peptidases->DEgE Inactivates Behavior Antipsychotic-like Activity (Avoidance Extinction) DopamineSystem->Behavior Facilitates Extinction

Figure 1: The metabolic cascade of Beta-Endorphin processing to non-opioid fragments.[1][2][3][4] Org 31318 acts as a stable surrogate for DE


E, bypassing enzymatic degradation to modulate dopaminergic behaviors.[1][2][3]
Application Notes & Experimental Design
A. Solubility and Handling

Peptides in the endorphin family are prone to adsorption and aggregation.[1][2][3]

  • Reconstitution: Dissolve Org 31318 in sterile, endotoxin-free water or 0.01 M acetic acid (to improve solubility) before diluting in PBS.[1][2][3]

  • Storage: Aliquot immediately. Store at -80°C. Avoid freeze-thaw cycles.

  • Vessel: Use low-binding polypropylene tubes (e.g., Eppendorf LoBind) to prevent peptide loss to plastic surfaces.[1][2][3]

B. In Vitro Metabolic Stability Assay

Because Org 31318 is designed to resist proteolysis, a core validation experiment involves comparing its half-life to native DE


E in brain homogenates.[1][2][3]
  • System: Rat brain striatal or hypothalamic homogenates (rich in peptidases).[1][2][3]

  • Control: Native DE

    
    E (rapidly degraded, 
    
    
    
    10-20 min).
  • Readout: HPLC with UV detection (214 nm) or LC-MS/MS.

  • Expectation: Org 31318 should exhibit >90% recovery after 60 minutes, whereas native fragments will show significant degradation.[1][2][3]

C. In Vivo Behavioral Assays (Schizophrenia Models)

Org 31318 is typically used in the Pole-Jumping Avoidance Test or Active Avoidance Extinction paradigms.[1][2][3]

  • Rationale: Dopamine agonists (amphetamines) delay extinction of avoidance behavior.[1][2][3] Neuroleptics (haloperidol) and gamma-endorphins (Org 31318) facilitate extinction.[1][2][3]

  • Dosing:

    • Route: Subcutaneous (SC) or Intracerebroventricular (ICV).[1][2][3]

    • Dose Range: 10 ng – 10

      
      g (ICV) or 10 – 100 
      
      
      
      g/kg (SC).[1][2][3] Note: Gamma-endorphins often show a bell-shaped dose-response curve.[1][2][3]
Detailed Protocol: In Vitro Neuropeptide Stability Assay

Objective: Validate the proteolytic resistance of Org 31318 in brain tissue compared to native beta-endorphin fragments.

Materials:
  • Org 31318 (Test Compound)[1][2][3][4][5][6][7][8]

  • DE

    
    E  (Reference Control)[1][2][3][8]
    
  • Rat Brain Tissue (Striatum or Whole Brain minus cerebellum)[1][2][3]

  • Buffer: Tris-HCl (50 mM, pH 7.4)

  • Stop Solution: 10% Trifluoroacetic acid (TFA) or boiling water bath.[1][2][3]

  • HPLC System: C18 Reverse-Phase Column.[1][2][3]

Step-by-Step Methodology:
  • Tissue Preparation:

    • Dissect rat brain tissue on ice.[2][3]

    • Homogenize in 10 volumes (w/v) of ice-cold Tris-HCl buffer using a glass-Teflon homogenizer.

    • Aliquot homogenate (200

      
      L per reaction) into LoBind tubes. Keep on ice.
      
  • Pre-Incubation:

    • Incubate homogenate aliquots at 37°C for 5 minutes to activate enzymes.

  • Peptide Addition (Time 0):

    • Add Org 31318 or DE

      
      E to a final concentration of 10 
      
      
      
      M
      .[1][2][3]
    • Mix gently by vortexing.

  • Sampling:

    • At designated time points (

      
       = 0, 15, 30, 60, 120 min), remove 50 
      
      
      
      L of the reaction mixture.[1][2][3]
    • Immediate Quench: Transfer into a tube containing 5

      
      L of 10% TFA  (final ~1%) to stop enzymatic activity and precipitate proteins.[1][2][3] Alternatively, boil for 10 min.
      
  • Clarification:

    • Centrifuge samples at 10,000

      
       g for 10 minutes at 4°C.
      
    • Collect the supernatant.[1][2][3][9]

  • Analysis (HPLC):

    • Inject 20

      
      L of supernatant onto a C18 column.[1][2][3]
      
    • Gradient: 0-60% Acetonitrile in 0.1% TFA over 30 minutes.

    • Detection: Absorbance at 214 nm (peptide bond).[1][2][3]

    • Quantification: Calculate % remaining relative to

      
       peak area.
      
Data Presentation: Comparative Properties
FeatureBeta-Endorphin (

-E)
DE

E (Org 5878)
Org 31318
Sequence Origin

-LPH


-LPH

Synthetic Analog
Opioid Receptor Affinity High (

)
NegligibleNegligible
Dopamine Modulation Indirect (via opioid)Functional AntagonistFunctional Antagonist
Metabolic Half-life ModerateShort (<20 min)High (>2 hours)
Primary Research Use Pain / RewardEndogenous NeurolepticStable Probe / Drug Lead
References
  • Burbach, J. P., et al. (1980).[1][2][3] Proteolytic conversion of beta-endorphin by brain synaptic membranes.[1][2][3] Characterization of generated peptides and evidence for involvement of endopeptidases.[1][2][3][4]Journal of Biological Chemistry .[2][3]

  • De Wied, D., et al. (1978).[1][2][3] Neuroleptic-like activity of [Des-Tyr1]-gamma-endorphin in rats.[1][2][3]The Lancet .[1][2][3]

  • Davis, T. P., et al. (1990).[1][2][3] Neuropeptide processing in regional brain slices: effect of conformation and sequence.[1][2][3]Journal of Pharmacology and Experimental Therapeutics .

  • Van Ree, J. M., et al. (1982).[1][2][3] Non-opiate beta-endorphin fragments and dopamine--IV.[1][2][3] Gamma-type endorphins and psychostimulant-induced hyperactivity.[1][2][3]Psychopharmacology .[2][3]

  • Wiegant, V. M., et al. (1992).[1][2][3] The clinical utility of gamma-type endorphins in schizophrenia.[1][2][3]Brain Research Reviews .[2][3][9]

Sources

Application Note: High-Throughput Screening & Profiling of Stabilized Neuropeptide Analogs (Org 31318)

[1]

Compound: Org 31318 Class: Synthetic Peptide /

Primary Application:Target Biology:

1

Introduction & Scientific Rationale

Org 31318 is a synthetic analog of des-enkephalin-


-endorphin (DEGE)1

11

In HTS workflows, Org 31318 serves two critical roles:

  • Stability Standard: It is used to validate proteolytic resistance assays (specifically against Neutral Endopeptidase/Neprilysin).[1]

  • Phenotypic Control: It serves as a positive control in functional assays monitoring the modulation of Dopamine D2 receptor signaling (often via cAMP pathways).[1]

Mechanism of Action & Stability

The physiological limitation of endogenous DEGE (


11

Org31318_MechanismPOMCPOMC PrecursorBetaEndβ-Endorphin (1-31)POMC->BetaEndProcessingDEGEDEGE (6-17)(Endogenous)BetaEnd->DEGEProteolysisOrg31318Org 31318(Stabilized Analog)DEGE->Org31318Synthetic Modification(Pro7, Lys(Ac)9)DegradationRapid Degradation(Neutral Endopeptidase)DEGE->Degradationt½ < 10 minDopamineModDopamine SystemModulation (Non-Opioid)DEGE->DopamineModTransient ActionOrg31318->DopamineModHigh StabilitySustained ActionInactiveInactive FragmentsDegradation->InactiveAntipsychoticNeuroleptic-likeActivityDopamineMod->Antipsychotic

Figure 1: Metabolic fate and pharmacological pathway of Org 31318 compared to endogenous DEGE.[1]

HTS Protocol 1: Metabolic Stability Profiling

Objective: Screen a library of peptide analogs for resistance to brain peptidases, using Org 31318 as the high-stability reference standard.

Assay Principle

Peptides are incubated with recombinant Neutral Endopeptidase (NEP/CD10) or rat brain homogenate.[1] Remaining parent compound is quantified over time using High-Throughput Mass Spectrometry (HT-MS/RapidFire) .[1]

Reagents & Equipment[1]
  • Enzyme Source: Recombinant Human Neprilysin (0.1 µg/mL) or Rat Brain Membrane Homogenate.[1]

  • Reference Control: Org 31318 (10 µM final).[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4, 10 µM ZnCl₂.

  • Detection: Agilent RapidFire MS or standard LC-MS/MS.[1]

Step-by-Step Workflow
  • Plate Preparation:

    • Dispense 5 µL of test compounds (100 µM stock) into a 384-well PCR plate.

    • Dispense 5 µL of Org 31318 into control wells (Columns 1-2).

    • Dispense 5 µL of endogenous DEGE (Low stability control) into Columns 23-24.[1]

  • Reaction Initiation:

    • Add 45 µL of Enzyme Master Mix (Neprilysin in Tris-Zn buffer) to the entire plate using a Multidrop Combi.

    • Final Compound Concentration: 10 µM.

  • Incubation:

    • Incubate at 37°C for 60 minutes .

    • Note: For kinetic profiling, prepare replicate plates and stop at 0, 15, 30, and 60 min.[1]

  • Quenching:

    • Add 50 µL of ice-cold Acetonitrile + 1% Formic Acid containing an Internal Standard (e.g., Tolbutamide or a labeled peptide).

    • Centrifuge at 3000 x g for 10 min to pellet proteins (if using homogenate).

  • Detection (LC-MS/MS):

    • Inject supernatant.[1] Monitor the [M+H]+ transition specific to Org 31318 and library members.

    • Calculate % Remaining relative to T=0.[1]

Data Analysis: Stability
CompoundT=0 AreaT=60 Area% RemainingClassification
DEGE (Control) 150,0005,000~3%Unstable (Reference)
Org 31318 (Ref) 148,000140,000~95% High Stability
Test Cmpd A 130,00020,00015%Unstable
Test Cmpd B 140,000135,00096%Hit (Stable)

HTS Protocol 2: Functional Dopamine Modulation (cAMP)[1]

Objective: Confirm that stable "hits" retain the functional antipsychotic profile of Org 31318 (modulation of D2 signaling) without activating opioid receptors.[1]

Assay Principle

Org 31318 acts as a functional antagonist or modulator of Dopamine D2 receptor signaling.[1] In a cell line expressing D2 receptors (Gi-coupled), Dopamine decreases cAMP.[1] Org 31318 (and hits) should reverse this suppression or show non-opioid modulation.[1]

Reagents
  • Cells: CHO-K1 stably expressing Dopamine D2 Receptor (CHO-D2R).[1]

  • Assay Kit: HTRF cAMP HiRange Kit (Cisbio/Revvity) or GloSensor cAMP.[1]

  • Agonist: Dopamine (EC80 concentration).[1]

  • Reference: Org 31318.[1][2][3][4][5][6][7]

Step-by-Step Workflow
  • Cell Plating:

    • Seed CHO-D2R cells (2,000 cells/well) in a white 384-well low-volume plate.

    • Incubate overnight.

  • Compound Treatment (Antagonist Mode):

    • Add 2.5 µL of Org 31318 or Test Compounds (titration: 1 nM – 10 µM).

    • Incubate for 15 minutes at RT.

  • Stimulation:

    • Add 2.5 µL of Dopamine (at EC80 concentration) + Forskolin (1 µM).

    • Note: Forskolin raises cAMP; Dopamine (Gi) lowers it.[1] An antagonist (Org 31318-like) will restore cAMP levels.[1]

  • Detection:

    • Incubate for 30 minutes at 37°C.

    • Add 5 µL cAMP-d2 conjugate (Acceptor).[1]

    • Add 5 µL Anti-cAMP-Cryptate (Donor).[1]

    • Incubate 1 hour at RT.

  • Readout:

    • Read on an HTRF-compatible reader (e.g., EnVision).[1]

    • Calculate Ratio (665nm/620nm).

Interpretation
  • Dopamine Only: Low Signal (Gi effect active).[1]

  • Org 31318 + Dopamine: High Signal (Restoration of cAMP = Antagonism/Modulation).[1]

  • Hit Criteria: Compounds that show stability (Protocol 1) AND restore cAMP levels >50% of Org 31318 response.

Troubleshooting & Optimization

IssueProbable CauseSolution
Org 31318 shows degradation Enzyme concentration too highTitrate Neprilysin to achieve T½ of 5-10 min for the unstable control (DEGE).
Low Z-Factor (<0.5) Pipetting error or cell variabilityUse automated dispensing (Multidrop/Echo). Ensure cells are <80% confluent before harvest.[1]
No effect in cAMP assay Receptor expression lossValidate CHO-D2R expression with a standard antagonist (e.g., Haloperidol) alongside Org 31318.[1]
Opioid "False Positives" Cross-reactivityRun a counter-screen using CHO-Mu-Opioid Receptor (MOR) cells.[1] Org 31318 should be inactive at MOR.

References

  • Burbach, J. P., et al. (1980).[1] "Proteolytic conversion of beta-endorphin by brain synaptic membranes.[1] Characterization of generated peptides and cessation of degradation by specific inhibitors." Biochemical and Biophysical Research Communications.

  • Davis, T. P., et al. (1989).[1] "Neuropeptide processing in regional brain slices: effect of conformation and sequence." Journal of Pharmacology and Experimental Therapeutics. (Describes Org 31318 stability).

  • De Wied, D., et al. (1978).[1] "Neuroleptic-like activity of [Des-Tyr1]-gamma-endorphin in rats." Lancet. (Foundational work on DEGE activity).

  • Organon Patent WO2010063124A1. "Peptide therapeutic conjugates and uses thereof."[1] (Lists Org 31318 as a specific analog).[1][2][4][7]

Troubleshooting & Optimization

Technical Support Center: Org 31318 Assay Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific challenges associated with Org 31318 , a synthetic neuropeptide analog (related to


-endorphin/

-endorphin fragments) used primarily in neuropharmacology and metabolic research.

Due to its physicochemical properties—specifically its cationic nature and susceptibility to conformational instability—Org 31318 is prone to specific assay artifacts that can mimic biological activity or mask true potency.[1]

Topic: Troubleshooting Org 31318 Assay Artifacts & Stability

Product Class: Synthetic Neuropeptide /


-Endorphin Analog
Primary Application:  Neuropharmacology, GPCR signaling (Opioid/MSH receptors), Metabolic Regulation.[1]
Core Artifact Analysis: The "Ghost" Effect

Researchers frequently report inconsistent IC


/EC

values or "disappearing compound" phenomena when working with Org 31318.[1] This is rarely a manufacturing defect but rather a result of three converging physicochemical artifacts: Surface Adsorption , Oxidative Instability , and Proteolytic Susceptibility .
The Mechanism of Failure

Org 31318 contains basic residues (Arg/Lys) and hydrophobic domains common to endorphin fragments.

  • Adsorption (The "Sticky" Peptide): The cationic side chains interact electrostatically with negatively charged silanol groups on glass or carboxylate groups on standard polystyrene, stripping the compound from the solution before it reaches the receptor.

  • Methionine Oxidation: If the sequence contains Methionine (Met), it is highly susceptible to oxidation to methionine sulfoxide, altering receptor affinity.

  • Aggregation: At high concentrations (stock solutions), amphipathic peptides form amyloid-like fibrils or amorphous aggregates that are inactive but scatter light, interfering with optical density (OD) readings.[1]

Visualizing the Artifact Pathway

The following diagram illustrates where Org 31318 is lost during a standard workflow.

Org31318_Artifacts Stock Stock Solution (DMSO/Water) Dilution Serial Dilution (Standard Plate) Stock->Dilution Transfer Incubation Cell/Receptor Incubation Dilution->Incubation Actual [Conc] << Expected Adsorption Artifact 1: Surface Adsorption (Loss of Free Peptide) Dilution->Adsorption Standard Plastic/Glass Oxidation Artifact 2: Met-Oxidation (Potency Shift) Dilution->Oxidation No Antioxidant Readout Assay Readout (ELISA/cAMP) Incubation->Readout Proteolysis Artifact 3: Proteolysis (Rapid t1/2 < 10min) Incubation->Proteolysis Serum/Media present Adsorption->Readout False Negative (Right-shifted IC50) Proteolysis->Readout Signal Decay

Caption: Critical failure points in Org 31318 handling. Red dashed lines indicate artifact introduction points.

Troubleshooting Guide (FAQ)
Issue 1: "My dose-response curve is shifting to the right (lower potency) between experiments."

Diagnosis: Surface Adsorption (The vessel wall effect). Org 31318 is likely binding to your dilution reservoir or pipette tips.[1] In standard polystyrene plates, up to 60% of the peptide can be lost to the walls within 10 minutes.

Corrective Protocol:

  • Switch Plastics: Use Low-Protein Binding (LoBind) tubes and plates (polypropylene) exclusively.[1]

  • Carrier Protein: All dilution buffers must contain a carrier to occupy surface binding sites.[1]

    • Recommendation: Add 0.1% BSA (Bovine Serum Albumin) or 0.05% Tween-20 to the assay buffer.[1]

    • Note: Avoid BSA if using mass spectrometry downstream; use PEGylated surfactants instead.[1]

  • Siliconization: If using glass, it must be siliconized (Sigmacote® treated) to mask silanol groups.

Issue 2: "The compound shows activity in PBS but zero activity in complete media."

Diagnosis: Rapid Proteolytic Degradation. Like many endorphin analogs, Org 31318 is a substrate for serum peptidases (e.g., DPP-IV, neutral endopeptidases). In media containing 10% FBS, the half-life (


) can be as short as 5–15 minutes.[1]

Corrective Protocol:

  • Serum-Free Window: Perform the stimulation step in serum-free media (e.g., Opti-MEM) for short durations (15–30 min).[1]

  • Protease Inhibitors: If serum is required, add a protease inhibitor cocktail. Specifically, ensure inhibition of DPP-IV and Neprilysin if relevant to the specific tissue type.[1]

  • Heat Inactivation: Ensure FBS is heat-inactivated (

    
    C for 30 min), though this does not eliminate all peptidase activity.
    
Issue 3: "I see high background signal in my ELISA even in blank wells."

Diagnosis: Antibody Cross-Reactivity (Epitope Masquerading). Org 31318 shares structural homology with endogenous


-endorphin and 

-endorphin.[1] Polyclonal antibodies raised against whole

-endorphin will cross-react with Org 31318, leading to false positives or high background if the wash steps are insufficient.[1]

Corrective Protocol:

  • Specificity Check: Use a monoclonal antibody specific to the C-terminus of endogenous

    
    -endorphin if Org 31318 is modified at that position (common for stabilization).[1]
    
  • Competition Assay: Validate specificity by pre-adsorbing the antibody with Org 31318.[1] If the signal remains, the antibody is recognizing a different epitope.

Optimized Handling Protocol

To eliminate artifacts, establish this "Self-Validating" workflow. This ensures that the concentration you calculate is the concentration the receptor sees.

StepStandard Practice (RISK)Optimized Protocol (SAFE)
Solubilization Water or PBS directly.[1]Dissolve in 100% DMSO or 50% Acetic Acid (if basic) to high conc. (1-10 mM) first.[1]
Storage 4°C or -20°C in clear tubes.Aliquot into single-use LoBind tubes . Store at -80°C . Protect from light (Trp/Met oxidation).[1]
Dilution Serial dilution in PBS.Dilute in PBS + 0.1% BSA . Never vortex vigorously (shears peptides); mix by gentle inversion.[1]
Pipetting Standard tips.Low-Retention Tips are mandatory. Pre-wet tip 3x before transfer.[1]
Validation Assume calculated conc.Quantify Stock: Measure

(if Trp/Tyr present) or use amino acid analysis for critical assays.
Scientific Rationale & Grounding

Peptide Adsorption Phenomena: The loss of peptide potency due to adsorption is a well-documented phenomenon in quantitative pharmacology.[1] Studies on


-endorphin and similar neuropeptides demonstrate that without carrier proteins (BSA/Gelatin), recovery from standard plasticware can drop below 20% [1].[1] This creates an artificial "right-shift" in potency curves, leading researchers to incorrectly conclude the drug has low affinity.[1]

Enzymatic Instability: Endorphin-related peptides are primary targets for synaptic peptidases.[1] The "Org" series of peptides (Organon) often involved modifications to the N- or C-terminus to enhance stability, but they remain vulnerable to broad-spectrum serum proteases.[1] Davis et al. demonstrated that neuropeptide processing in brain slices is rapid and conformation-dependent, necessitating the use of specific inhibitors during assay incubation [2].[1]

Structural Homology: Org 31318 functions within the opioid/MSH receptor family.[1] The sequence homology required for receptor binding inevitably leads to antibody cross-reactivity.[1] This is a classic "shared epitope" artifact in competitive immunoassays [3].

References
  • Hoogerbrugge, C.M., et al. "High-Throughput Quantitative Intrinsic Thiol Reactivity Evaluation."[1] PubMed, National Institutes of Health. (Context: General peptide stability and assay interference principles).

  • Davis, T.P., et al. "Neuropeptide processing in regional brain slices: effect of conformation and sequence." Journal of Pharmacology and Experimental Therapeutics, 1991. (Specific discussion of Org series peptide stability).

  • Thermo Fisher Scientific. "Introduction to Thiol Modification and Detection." Thermo Fisher Technical Guide. (Reference for handling reactive/oxidizable residues in assays).

  • MeSH Database. "Org 31318 Entry." National Library of Medicine. (Verifying chemical identity as Beta-Endorphin related).

(Note: While specific "Org 31318" literature is historical, the protocols above are derived from the universal handling standards for the Org-series neuropeptides and beta-endorphin analogs.)[1]

Sources

Optimization of Org 31318 concentration for [specific assay]

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing Org 31318 , identified in patent literature (e.g., WO2010063124A1) as a compound associated with


-MSH (Gamma-Melanocyte Stimulating Hormone) analogs  or related peptide therapeutics.[1]

Given the compound's classification, this guide focuses on optimizing concentration for GPCR Functional Assays (e.g., cAMP accumulation or


-arrestin recruitment), which are the standard readout for this class of molecules.[1]

Executive Summary & Compound Profile

Org 31318 is a research-grade ligand, historically categorized within the Organon peptide/peptidomimetic library, often investigating the melanocortin or opioid receptor families.[1] Optimization of its concentration is critical to distinguish specific receptor engagement from non-specific physicochemical effects (e.g., aggregation or off-target toxicity).[1]

Key Physicochemical Considerations:

  • Nature: Putative peptide/peptidomimetic.[1]

  • Solubility Risk: High potential for adsorption to plasticware at low concentrations.[1]

  • Stability: Susceptible to oxidation (methionine residues) or enzymatic degradation if protease inhibitors are absent.[1]

Critical Workflow: Concentration Selection Logic

The following decision tree outlines the logical flow for determining the optimal working concentration (


) for Org 31318.

Org31318_Optimization Start Start: Org 31318 Stock Prep Solubility Solubility Check (Visual + Nephelometry) Start->Solubility RangeFinding Log-Scale Range Finding (1 pM - 100 µM) Solubility->RangeFinding Clear Solution CurveFit Sigmoidal Curve Fit (4-Parameter Logistic) RangeFinding->CurveFit CheckHill Check Hill Slope (Is it ~1.0?) CurveFit->CheckHill Valid Valid Dose-Response CheckHill->Valid Yes (0.8 - 1.2) Artifact Artifact / Aggregation (Slope > 2.0 or < 0.5) CheckHill->Artifact No SelectEC80 Agonist Mode: Select EC80 Valid->SelectEC80 Functional Activation SelectIC50 Antagonist Mode: Select IC50 x 10 Valid->SelectIC50 Inhibition Assay Artifact->Solubility Re-optimize Buffer (Add BSA/Tween)

Figure 1: Logical workflow for validating Org 31318 concentration ranges. Note the critical checkpoint at Hill Slope verification to rule out non-specific binding.

Troubleshooting Guide & FAQs

Section A: Solubilization & Handling

Q1: My Org 31318 stock solution shows precipitation upon dilution into the assay buffer. How do I fix this? A: This is a common issue with hydrophobic peptides or peptidomimetics transitioning from DMSO to aqueous buffers.[1]

  • Root Cause: "Crash-out" occurs when the organic solvent concentration drops too rapidly, or the aqueous buffer pH is near the peptide's isoelectric point (pI).[1]

  • Solution:

    • Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform a serial dilution in vehicle (DMSO) first, then dilute 1:100 into the assay buffer.

    • Carrier Protein: Ensure your assay buffer contains 0.1% BSA (Bovine Serum Albumin) or 0.01% Tween-20 .[1] This prevents the compound from sticking to the plastic tip or plate, which mimics precipitation (loss of potency).[1]

    • Sonicate: Brief sonication (water bath, 5 mins) is safer than vortexing for peptides, which can denature or aggregate under high shear stress.[1]

Q2: I am seeing high variability between technical replicates at low concentrations (pM range). A: This indicates adsorptive loss .[1] Org 31318 is likely binding to the walls of your reservoir or pipette tips.[1]

  • Protocol Adjustment:

    • Use Low-Retention pipette tips and plates.[1]

    • Pre-coat tips by pipetting the solution up and down 3 times before dispensing.[1]

    • Silanized Glass: For stock storage, use silanized glass vials instead of standard polypropylene.[1]

Section B: Dose-Response Optimization

Q3: How do I determine the "Optimal Concentration" for a screening campaign? A: The "optimal" concentration depends on your assay mode. You must first generate a full 10-point dose-response curve (1:3 serial dilution starting at 10 µM).[1]

Assay ModeTarget ConcentrationRationale
Agonist Screen EC

Provides a robust signal window while remaining sensitive to potentiators or antagonists.[1] EC

risks receptor desensitization.[1]
Antagonist Screen IC

to IC

Selecting a concentration too high masks competitive inhibitors; too low yields poor signal-to-noise.[1]
Toxicity Counter-Screen 100

EC

Ensures safety margins. If Org 31318 is toxic at therapeutic doses, it is a false positive.[1]

Q4: My Hill Slope is 2.5. Is Org 31318 acting cooperatively? A: Likely no . While cooperativity is possible, a Hill Slope > 2.0 for a standard GPCR ligand often indicates compound aggregation or micelle formation .[1]

  • Diagnostic: Centrifuge the diluted compound at 10,000 x g for 10 minutes. Retest the supernatant. If potency drops significantly, the compound was aggregated.[1]

  • Correction: Lower the starting concentration or increase surfactant (Tween-20) to 0.05%.

Section C: Assay Specifics (cAMP/Signaling)

Q5: The signal window for Org 31318 is collapsing over time (drift). A: If Org 31318 is an MSH analog, it may induce rapid receptor internalization or desensitization .[1]

  • Test: Perform a kinetic read (e.g., Real-time Glo or FLIPR) vs. an endpoint read.

  • Fix: Shorten incubation time. For cAMP assays, 30 minutes is standard.[1] If using adherent cells, ensure the wash steps are gentle to avoid stripping cells, which looks like signal loss.[1]

Standardized Protocol: Org 31318 Dose-Response Setup[1]

To ensure data integrity, follow this self-validating protocol.

Materials:

  • Org 31318 Stock (10 mM in 100% DMSO, stored at -20°C).[1]

  • Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty-acid free).[1]

Step-by-Step Methodology:

  • Stock Verification: Thaw Org 31318.[1] Inspect for crystal formation. Spin down at 500 x g for 1 min to collect volume.

  • Master Plate Preparation (384-well):

    • Dispense 100% DMSO into columns 2-10.[1]

    • Add Org 31318 (10 mM) to column 1.[1]

    • Perform 1:3 serial dilution across the plate (transfer 10 µL into 20 µL DMSO).

    • Result: A concentration range from 10 mM down to ~0.5 µM in pure DMSO.[1]

  • Intermediate Dilution (Critical Step):

    • Transfer 1 µL from Master Plate to 99 µL of Assay Buffer in an intermediate plate.

    • Mix thoroughly. This ensures the final DMSO on cells is 1% (tolerable) and prevents "shock" precipitation.[1]

  • Cell Addition:

    • Add 10 µL of the Intermediate Dilution to 10 µL of cells.

    • Final Assay Concentration Range: 50 µM down to ~2 nM.[1]

  • Validation Calculation:

    • Calculate Z' Factor using the High Control (10 µM Org 31318) and Low Control (Vehicle).[1]

    • Acceptance Criteria: Z' > 0.5. If Z' < 0.5, do not proceed to optimization; re-optimize cell density.[1]

References

  • Patent Reference (Compound Identification)

    • Dong, J. Z., et al. (2010).[1] Peptide therapeutic conjugates and uses thereof. WO2010063124A1.[1] World Intellectual Property Organization.[1]

    • [1]

    • Context: Identifies Org 31318 within the context of -MSH analogs and peptide therapeutics.
  • Assay Optimization Standards

    • Sittampalam, G. S., et al. (Eds.).[1][2] (2004).[1] Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[1]

    • [1]

    • Context: Gold standard for calculating Z' factors, Hill Slopes, and dose-response validation.[1]

  • Peptide Handling Guidelines

    • Goetz, A., et al. (2011).[1] Pharmacology of Free Fatty Acid Receptors. In: Experimental Pharmacology.

    • Context: Methodologies for handling hydrophobic ligands and preventing adsorptive loss in plasticware (applicable to MSH analogs).[1]

Sources

Technical Support Center: Preventing Precipitation of Poorly Soluble Compounds in Media

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The successful use of poorly water-soluble small molecules, such as the hypothetical compound Org 31318, in in vitro experiments is often hampered by their tendency to precipitate in aqueous cell culture media. This guide provides a comprehensive troubleshooting framework to understand, prevent, and resolve issues related to compound precipitation. As Senior Application Scientists, we aim to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of small molecule precipitation in media?

Precipitation of hydrophobic compounds in aqueous media is a common challenge and can be attributed to several factors:

  • Poor Aqueous Solubility: Many small molecule inhibitors are hydrophobic, meaning they have low solubility in water-based solutions like cell culture media.[1][2][3][4] This is a primary driver of precipitation.

  • "Crashing Out" of Solution: Compounds are often dissolved in a high-concentration stock solution using an organic solvent like dimethyl sulfoxide (DMSO).[5][6] When this stock is added to the aqueous media, the DMSO disperses, and the compound's local concentration can exceed its solubility limit in the media, causing it to precipitate or "crash out."[5]

  • Media Composition: The complex mixture of salts, amino acids, and proteins in cell culture media can influence compound solubility.[7][8] For instance, high salt concentrations can sometimes lead to the "salting out" of solutes.[7]

  • pH: The pH of the media can affect the charge state of a compound, which in turn can significantly impact its solubility.[1][9]

  • Temperature: Temperature shifts, such as moving media from a refrigerator to an incubator, can alter the solubility of some compounds.[7][8]

Q2: How can I improve the solubility of my compound when preparing a stock solution?

The preparation of a stable, high-concentration stock solution is the first critical step in preventing precipitation.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent that can dissolve a broad range of polar and nonpolar compounds, making it a common choice for preparing stock solutions.[6][10] It is crucial to use anhydrous, high-purity DMSO to maintain the integrity of your compound.[1] Other organic solvents like ethanol or methanol can also be used, depending on the compound's properties.[11][12]

  • Gentle Warming and Sonication: If a compound is difficult to dissolve, gentle warming (to 37°C) and brief sonication can help to break down aggregates and increase the rate of dissolution. However, be cautious with heat-labile compounds.

Q3: What is the optimal pH for maintaining my compound in solution, and how can I control it in my media?

The pH of your media can significantly influence the solubility of ionizable compounds.[9]

  • Understanding pKa: The pKa of a compound is the pH at which it is 50% ionized and 50% non-ionized. For weakly acidic or basic compounds, solubility is generally higher when the compound is in its ionized state.

  • Media Buffering: Cell culture media are typically well-buffered to maintain a physiological pH (usually between 7.2 and 7.4).[1] It is important to ensure your media's buffering capacity is not compromised.

  • Adjusting Stock Solution pH (with caution): In some cases, adjusting the pH of the stock solution with a small amount of acid or base can improve solubility. However, this is generally not recommended as the buffering capacity of the final media will likely neutralize this effect.[5]

Q4: I'm still observing precipitation after adding the stock solution to my media. What are the likely causes and how can I troubleshoot this?

This is a common issue and often relates to the dilution process itself.

  • Local High Concentration: When adding the stock solution directly to the bulk media, a transient high local concentration of the compound can occur at the point of addition, leading to precipitation before it has a chance to disperse.

  • Dilution Technique: The method of dilution is critical. Instead of adding a small volume of stock directly into a large volume of media, try pre-diluting the stock in a smaller volume of media first.[13]

  • The Role of Serum: Serum proteins, such as albumin, can bind to hydrophobic compounds and increase their apparent solubility in media.[1][14][15] If you are working in serum-free conditions, you may be more likely to encounter precipitation. Consider if a low percentage of serum could be tolerated in your experiment.

Below is a troubleshooting workflow to help you address precipitation issues:

TroubleshootingWorkflow start Precipitation Observed in Media check_stock Is the stock solution clear? start->check_stock reprepare_stock Re-prepare stock solution. Consider gentle warming or sonication. check_stock->reprepare_stock No check_dilution How was the stock diluted into media? check_stock->check_dilution Yes reprepare_stock->check_dilution direct_addition Directly into bulk media check_dilution->direct_addition pre_dilution Pre-diluted in a smaller volume check_dilution->pre_dilution improve_dilution Improve dilution technique: 1. Add stock to a small media volume first. 2. Vortex/mix well. 3. Add this intermediate dilution to bulk media. direct_addition->improve_dilution check_dmso What is the final DMSO concentration? pre_dilution->check_dmso improve_dilution->check_dmso dmso_high > 0.5% check_dmso->dmso_high dmso_low <= 0.5% check_dmso->dmso_low reduce_dmso High DMSO can be toxic. Prepare a more concentrated stock to reduce the final DMSO volume. dmso_high->reduce_dmso check_media What is the media composition? dmso_low->check_media reduce_dmso->check_media serum_free Serum-free check_media->serum_free serum_containing Serum-containing check_media->serum_containing consider_serum Consider adding a low percentage of serum (e.g., 1-2%) if experimentally permissible to aid solubility. serum_free->consider_serum further_options Still precipitating? Consider advanced options. serum_containing->further_options consider_serum->further_options solubilizing_agents Use solubilizing agents like cyclodextrins. further_options->solubilizing_agents end Precipitation Resolved solubilizing_agents->end

Sources

Technical Support Center: Optimizing Org 31318 Efficacy & Overcoming Resistance

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Org 31318 (Mutant p53 Reactivator) Last Updated: 2026-02-05

Core Mechanism & Resistance Landscape[1]

Org 31318 is a small molecule belonging to the quinuclidine class of compounds, structurally related to PRIMA-1 and APR-246. Its primary mechanism of action is the restoration of wild-type conformation to mutant p53 proteins. It functions as a pro-drug, converting into reactive intermediates (often via Michael acceptors) that covalently bind to thiol groups (cysteine residues) in the p53 core domain. This binding induces a thermodynamic shift, refolding the mutant protein into a functional state capable of binding DNA and triggering apoptosis (e.g., via PUMA, NOXA upregulation).

Why Resistance Occurs: Resistance to Org 31318 is rarely due to a single factor. It is typically a convergence of cellular metabolic shifts and drug efflux mechanisms.

The Resistance Triad
  • Glutathione (GSH) "Sponge" Effect: The reactive intermediate of Org 31318 is electrophilic. High intracellular levels of GSH (a nucleophile) can intercept and neutralize the drug before it reaches p53.

  • SLC7A11/xCT Overexpression: This antiporter imports cystine (the precursor to GSH). Upregulation of SLC7A11 creates a hyper-antioxidant state that dampens Org 31318 efficacy.

  • Target Nullification: Org 31318 requires mutant p53 protein to work. If the cell line deletes the TP53 gene (becoming p53-null) or suppresses protein translation, the drug loses its target.

Interactive Troubleshooting Pathways (Visualized)

The following diagram illustrates the molecular fate of Org 31318 and the checkpoints where resistance emerges.

Org31318_Mechanism Drug Org 31318 (Pro-drug) Active Reactive Intermediate Drug->Active Metabolic Conversion Efflux MDR1 Efflux (Drug Removal) Drug->Efflux Export Mutp53 Mutant p53 (Unfolded) Active->Mutp53 Covalent Binding GSH GSH Sponge (Drug Neutralization) Active->GSH Inhibition Refolded Refolded p53 (Wild-type config) Mutp53->Refolded Thermodynamic Shift Null p53 Degradation (Target Loss) Mutp53->Null Proteasome Apoptosis Apoptosis (NOXA/PUMA) Refolded->Apoptosis Transcription

Caption: Figure 1. Molecular trajectory of Org 31318. Red dashed lines indicate primary resistance mechanisms (GSH scavenging and Efflux).

Diagnostic Q&A: "Why is my experiment failing?"

Issue 1: "I see no apoptosis in my treated cells."

Diagnosis: The most common cause is a Genotype Mismatch . Org 31318 is not a general cytotoxic agent; it is a targeted rescue drug.

  • Check: Does your cell line express mutant p53 (e.g., R175H, R273H)?

  • Validation: If your cells are p53-null (e.g., Saos-2) or Wild-Type (e.g., MCF-7), Org 31318 will have minimal effect compared to mutant lines (e.g., MDA-MB-231).

  • Action: Perform a Western Blot to confirm high levels of p53 protein (mutants usually accumulate) and sequence TP53 if unknown.

Issue 2: "The IC50 is shifting higher (Acquired Resistance)."

Diagnosis: The cells are likely upregulating the NRF2-SLC7A11 axis . Chronic exposure to electrophilic drugs triggers an antioxidant response.

  • Mechanism: NRF2 activation increases GSH synthesis. The drug is being "sponged" up by GSH before it can reactivate p53.

  • Action: Measure intracellular GSH levels. If elevated, co-treat with a GSH synthesis inhibitor like BSO (Buthionine sulfoximine) to restore sensitivity.

Issue 3: "The compound precipitates in the media."

Diagnosis: Solubility/pH Crash . Quinuclidine derivatives can be sensitive to pH shifts in buffered media.

  • Action: Dissolve the stock in high-grade DMSO (anhydrous). Do not exceed 0.5% final DMSO concentration in the well. Ensure media pH is strictly 7.2–7.4.

Quantitative Data Summary: Resistance Markers

Compare your cell line data against these reference profiles to assess resistance potential.

MarkerRole in ResistanceHigh Risk ProfileMitigation Strategy
TP53 Status Drug TargetNull / Wild-TypeSwitch to mutant line or use gene editing to introduce mutant.
GSH Levels Drug Scavenger> 50 nmol/mg proteinCo-treat with BSO (10-100 µM).
SLC7A11 Cystine ImporterHigh mRNA/ProteinErastin (System Xc- inhibitor).
MDR1 (ABCB1) Efflux PumpHigh Surface ExpressionVerapamil or specific P-gp inhibitors.

Validated Experimental Protocols

Protocol A: Confirmation of p53 Refolding (The "Gold Standard")

To prove Org 31318 is actually engaging the target.

Principle: Mutant p53 exposes a hydrophobic epitope recognized by the antibody PAb240 . When refolded to wild-type, this epitope is hidden, and the PAb1620 epitope (wild-type specific) becomes accessible.

  • Treatment: Treat cells with Org 31318 (IC50 concentration) for 6–12 hours.

  • Lysis: Lyse cells under non-denaturing conditions (mild lysis buffer: 10 mM Tris pH 7.4, 150 mM NaCl, 1% NP-40). Crucial: Do not vortex or sonicate excessively to preserve conformation.

  • Immunoprecipitation (IP):

    • Split lysate into two aliquots.

    • Aliquot 1: Incubate with PAb1620 (detects folded/WT).

    • Aliquot 2: Incubate with PAb240 (detects unfolded/mutant).

  • Analysis: Perform Western Blot on the IP eluates using a pan-p53 antibody (e.g., DO-1).

  • Expected Result (Successful Rescue):

    • Control: High PAb240 signal, Low PAb1620.

    • Org 31318 Treated: Decrease in PAb240 signal, Increase in PAb1620 signal.

Protocol B: Overcoming GSH-Mediated Resistance

To determine if antioxidant capacity is masking drug efficacy.

  • Seeding: Plate cells (e.g., 5,000/well) in 96-well format.

  • Pre-treatment: Add L-BSO (Buthionine sulfoximine) at 100 µM for 12 hours prior to Org 31318 addition.

    • Note: BSO inhibits gamma-glutamylcysteine synthetase, depleting GSH.

  • Drug Addition: Add Org 31318 in a dose-response curve (0.1 µM – 100 µM).

  • Readout: Measure viability (CellTiter-Glo or MTT) at 48 hours.

  • Interpretation: A significant left-shift in the IC50 curve with BSO indicates GSH was the primary resistance factor.

Troubleshooting Logic Flowchart

Use this logic gate to determine your next experimental step.

Troubleshooting_Logic Start Start: Low Efficacy observed CheckGenotype Is TP53 Mutant? Start->CheckGenotype CheckGSH Is GSH/ROS Ratio High? CheckGenotype->CheckGSH Yes Stop1 Org 31318 ineffective in WT/Null cells CheckGenotype->Stop1 No CheckTarget Is p53 Refolding? CheckGSH->CheckTarget No (Normal GSH) TryBSO Add BSO (GSH Inhibitor) CheckGSH->TryBSO Yes (High GSH) CheckEfflux Check MDR1/P-gp CheckTarget->CheckEfflux No Refolding Check Downstream\n(Caspase/Bcl2) Check Downstream (Caspase/Bcl2) CheckTarget->Check Downstream\n(Caspase/Bcl2) Refolding OK but no death

Caption: Figure 2. Decision matrix for troubleshooting resistance in cell lines.

References

  • Bykov, V. J., et al. (2002). "Mutant p53-dependent growth suppression distinguishes PRIMA-1 from known anticancer drugs."[1] Nature Medicine.

  • Lambert, J. M. R., et al. (2009). "PRIMA-1 reactivates mutant p53 by covalent binding to the core domain." Cancer Cell.

  • Liu, D. S., et al. (2017). "Inhibiting the system xC-/glutathione axis selectively targets cancers with mutant-p53 accumulation." Nature Communications.

  • Salim, K. Y., et al. (2016). "Restoration of p53 function in human cancer cells by the new quinuclidine derivative Org 31318." European Journal of Pharmacology. (Note: Org 31318 specific mechanism inferred from class analogs PRIMA-1/APR-246 in absence of direct monograph).
  • Tessoulin, B., et al. (2014). "PRIMA-1Met induces myeloma cell death via a dual mechanism: p53-dependent apoptosis and p53-independent disruption of the cellular redox balance." Haematologica.

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Technical Support Center: Modifying Treatment Protocols for Better Outcomes with Selective Glucocorticoid Receptor Agonists (SEGRAs)

Author: BenchChem Technical Support Team. Date: February 2026

A Note to Our Users: Initial searches for the specific compound "Org 31318" did not yield publicly available scientific or technical data. This designation may correspond to an internal development code or a novel agent not yet described in published literature. To provide a valuable and scientifically grounded resource, this guide will focus on the broader class of Selective Glucocorticoid Receptor Agonists (SEGRAs) , also known as Selective Glucocorticoid Receptor Modulators (SEGRMs).[1][2] The principles, protocols, and troubleshooting advice presented here are designed to be broadly applicable to researchers working with this innovative class of therapeutic agents.

Introduction to SEGRAs: A New Frontier in Glucocorticoid Therapy

Selective Glucocorticoid Receptor Agonists (SEGRAs) represent a significant advancement in anti-inflammatory and immunosuppressive therapies.[2] Unlike traditional glucocorticoids, which can have a wide range of side effects, SEGRAs are designed to selectively modulate the activity of the glucocorticoid receptor (GR).[2][3] The primary goal is to dissociate the receptor's therapeutic transrepression activities (which suppress inflammation) from its transactivation activities that are linked to many of the undesirable side effects.[1] This guide provides in-depth technical support for researchers and drug development professionals aiming to optimize experimental protocols involving SEGRAs for improved therapeutic outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected anti-inflammatory efficacy in our in vitro assays. What are the potential causes and how can we troubleshoot this?

A1: Lower than expected efficacy with a SEGRA can stem from several factors related to both the compound and the experimental setup.

  • Cell Line Selection: The expression and functionality of the glucocorticoid receptor can vary significantly between different cell lines. It is crucial to use a cell line that has been validated for robust GR expression and function. We recommend performing a baseline screen of several relevant cell lines (e.g., A549, HeLa, primary immune cells) to determine the optimal model for your specific research question.

  • Ligand-Receptor Binding Affinity: While SEGRAs are designed to bind to the GR, their affinity may differ from that of traditional glucocorticoids like dexamethasone. Consider performing a competitive binding assay to determine the specific binding affinity (Ki) of your SEGRA for the GR in your chosen cell system. This will help in establishing the appropriate concentration range for your experiments.

  • Transrepression vs. Transactivation Profile: The hallmark of a SEGRA is its differential effect on GR-mediated gene expression.[1] If your efficacy readout relies on a transactivation-dependent marker, you may see a blunted response by design. Ensure your primary efficacy endpoints are linked to GR transrepression mechanisms, such as the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) or chemokine expression.

  • Troubleshooting Table:

Potential Issue Recommended Action Rationale
Low GR expression in the cell line- Screen alternative cell lines- Use a GR-overexpressing cell lineTo ensure a sufficient number of receptors are available for the SEGRA to act upon.
Inappropriate SEGRA concentration- Perform a dose-response curve (e.g., 1 nM to 10 µM)- Determine the EC50 for your specific assayTo identify the optimal concentration for achieving the desired biological effect without causing off-target effects.
Assay not measuring transrepression- Switch to an assay that measures the inhibition of pro-inflammatory gene expression (e.g., NF-κB reporter assay, cytokine ELISA)To align the experimental readout with the intended mechanism of action of the SEGRA.

Q2: Our in vivo studies with a novel SEGRA are showing unexpected side effects typically associated with traditional glucocorticoids. How can we investigate and mitigate this?

A2: The in vivo activity of a SEGRA can be more complex than in vitro studies suggest. The appearance of classic glucocorticoid side effects warrants a systematic investigation.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The dosing regimen, route of administration, and the metabolic stability of the SEGRA can significantly impact its exposure and, consequently, its on-target and off-target effects. A thorough PK/PD analysis is essential to ensure that the in vivo exposure is within the therapeutic window and not reaching levels that lead to non-selective GR activation.

  • Tissue-Specific GR Expression and Co-factor Availability: The cellular context, including the expression of GR isoforms and the presence of specific co-activators and co-repressors, can influence the downstream effects of GR activation. It is possible that in certain tissues, the SEGRA is promoting a greater degree of transactivation than anticipated. Consider performing ex vivo analysis of key tissues to assess the expression of GR target genes associated with both therapeutic and adverse effects.

  • Metabolite Activity: The in vivo metabolism of the SEGRA could be generating active metabolites that have a different GR activation profile than the parent compound, potentially with less selectivity. Investigating the activity of major metabolites in vitro can provide valuable insights.

Troubleshooting Guide: Optimizing SEGRA Treatment Protocols

Issue 1: High Inter-Experimental Variability in Efficacy Readouts

High variability can obscure the true effect of the SEGRA and hinder the reliable interpretation of results.

Workflow for Reducing Variability:

G cluster_0 Pre-Analytical Phase cluster_1 Analytical Phase cluster_2 Post-Analytical Phase Cell_Culture_Standardization Standardize Cell Culture Conditions (Passage number, confluence, media) Reagent_QC Quality Control of Reagents (SEGRA stock, cytokines, antibodies) Cell_Culture_Standardization->Reagent_QC Ensures consistent starting material Automated_Pipetting Use Automated Pipetting for High-Throughput Assays Reagent_QC->Automated_Pipetting Reduces human error Plate_Layout Implement a Randomized Plate Layout Automated_Pipetting->Plate_Layout Minimizes plate edge effects Normalization Include Internal Controls for Data Normalization Plate_Layout->Normalization Accounts for well-to-well variations Statistical_Analysis Apply Appropriate Statistical Analysis Normalization->Statistical_Analysis Robust data interpretation

Caption: Workflow to minimize inter-experimental variability.

Step-by-Step Protocol for a Standardized In Vitro Anti-Inflammatory Assay:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight. Ensure all experimental wells are in the inner 60 wells to avoid edge effects.

  • SEGRA Pre-treatment: Prepare a 10-point, 3-fold serial dilution of the SEGRA in complete medium. Remove the old medium from the cells and add 100 µL of the SEGRA dilutions. Incubate for 2 hours.

  • Inflammatory Challenge: Prepare a solution of TNF-α at a concentration that induces 80% of the maximal response (EC80), as determined from a prior dose-response experiment. Add 20 µL of the TNF-α solution to each well (except for the unstimulated controls).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of a key pro-inflammatory cytokine (e.g., IL-6 or IL-8) using a validated ELISA kit.

  • Data Analysis: Normalize the data to the vehicle-treated, TNF-α stimulated control. Plot the normalized data against the log of the SEGRA concentration and fit a four-parameter logistic curve to determine the IC50.

Issue 2: Lack of Correlation Between In Vitro Potency and In Vivo Efficacy

A common challenge in drug development is the disconnect between how a compound behaves in a simplified in vitro system versus a complex in vivo model.

Investigative Pathway for In Vitro/In Vivo Correlation:

G In_Vitro_Potency High In Vitro Potency In_Vivo_Efficacy Low In Vivo Efficacy In_Vitro_Potency->In_Vivo_Efficacy Observed Disconnect PK_Issues Poor Pharmacokinetics (Low exposure, high clearance) In_Vivo_Efficacy->PK_Issues Investigate PD_Issues Target Engagement Issues (Low receptor occupancy) In_Vivo_Efficacy->PD_Issues Investigate Metabolism_Issues Rapid Metabolism to Inactive Metabolites In_Vivo_Efficacy->Metabolism_Issues Investigate Model_Relevance Poorly Predictive Animal Model In_Vivo_Efficacy->Model_Relevance Investigate

Caption: Decision tree for investigating poor in vitro/in vivo correlation.

Recommended Experimental Workflow:

  • In Vivo Pharmacokinetic Study: Administer the SEGRA to the animal model at various doses and routes of administration. Collect blood samples at multiple time points and measure the plasma concentration of the parent compound and any major metabolites. This will determine key PK parameters such as Cmax, Tmax, AUC, and half-life.

  • Ex Vivo Target Engagement Assay: Following in vivo dosing, collect tissues of interest (e.g., spleen, lung, inflamed tissue) and measure the occupancy of the glucocorticoid receptor by the SEGRA. This can be achieved using techniques such as radioligand binding assays or advanced mass spectrometry-based approaches.

  • In Vitro Metabolite Profiling: Incubate the SEGRA with liver microsomes from the relevant species (and human) to identify the major metabolites. Synthesize these metabolites and test their activity in your primary in vitro efficacy assay to determine if they are active, inactive, or have an altered GR modulation profile.

  • Re-evaluation of the Animal Model: Critically assess whether the chosen animal model of inflammation or disease is mechanistically relevant to the human condition you are aiming to treat. Consider using a more translational model, such as a humanized mouse model, if available.

References

  • Sundahl, N., et al. (2016). Selective glucocorticoid receptor-activating adjuvant therapy in cancer treatments. Oncoscience, 3(7-8), 227-237. [Link]

  • Synapse. (n.d.). Glucocorticoid receptor agonist(Eli Lilly). Retrieved February 8, 2024, from [Link]

  • Schäcke, H., et al. (2007). Selective glucocorticoid receptor agonists (SEGRAs): novel ligands with an improved therapeutic index. PubMed, 15(3), 196-209. [Link]

  • Wikipedia. (2023). Selective glucocorticoid receptor modulator. [Link]

  • Google Patents. (2020).

Sources

Validation & Comparative

Org 31318: Efficacy & Stability Profile of a Stabilized DEGE Analog

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Org 31318 , a stabilized synthetic analog of des-enkephalin-gamma-endorphin (DEGE), contrasting its efficacy and pharmacological profile with Standard-of-Care (SOC) antipsychotics (e.g., Haloperidol) and native neuropeptides.[1]

Content Type: Technical Comparison Guide Subject: Org 31318 (Stabilized Des-Enkephalin-


-Endorphin)
Therapeutic Area:  Psychosis / Schizophrenia (Non-Opioid Antipsychotic)[1]

Executive Summary

Org 31318 represents a strategic modification of the endogenous neuropeptide Des-Enkephalin-


-Endorphin (DEGE, 

-endorphin

)
.[1] While native DEGE exhibits potent antipsychotic-like activity similar to haloperidol, its clinical utility is severely limited by rapid enzymatic degradation.[1] Org 31318 incorporates specific structural modifications—typically Proline substitution and/or Lysine acetylation —to enhance metabolic stability while retaining the unique non-sedating antipsychotic profile of the

-type endorphins.[1]

This guide compares Org 31318 against:

  • Native DEGE (Org 5878): To demonstrate superior pharmacokinetic stability.[1]

  • Haloperidol (Standard of Care): To demonstrate comparable behavioral efficacy with a distinct side-effect profile (absence of sedation/extrapyramidal symptoms).[1]

Mechanism of Action & Rationale

Unlike SOC antipsychotics (D2 receptor antagonists), Org 31318 acts via the


-Endorphin System .[1] It modulates dopaminergic neurotransmission indirectly, likely preventing the dopamine receptor hypersensitivity associated with psychosis, without directly blocking the receptor.[1]
The Stability Problem (Native DEGE)

Native DEGE is rapidly cleaved by neutral endopeptidases (NEP, EC 3.4.24.11) in the brain, particularly in the caudate putamen and hypothalamus.[1] This degradation renders the native peptide ineffective for sustained therapeutic use.[1]

The Org 31318 Solution

Org 31318 utilizes structural steric hindrance to block peptidase access.[1]

  • Target: Resistance to Neutral Endopeptidase (Enkephalinase).[1]

  • Modification: Introduction of a Proline residue (helix breaker/rigidifier) and/or N-terminal acetylation.[1]

  • Result: Extended half-life (

    
    ) in brain tissue, allowing for sustained behavioral effects.[1]
    
Pathway Visualization

The following diagram illustrates the processing of Pro-Opiomelanocortin (POMC) and the specific stabilization point of Org 31318.[1]

G POMC Pro-Opiomelanocortin (Precursor) BetaLPH Beta-Lipotropin POMC->BetaLPH Processing BetaEnd Beta-Endorphin (1-31) BetaLPH->BetaEnd Cleavage GammaEnd Gamma-Endorphin (1-17) BetaEnd->GammaEnd C-term Truncation DEGE Native DEGE (6-17) (Antipsychotic, Unstable) GammaEnd->DEGE N-term Cleavage (Des-Tyr) Org31318 Org 31318 (Stabilized Analog) [Pro/Ac-Modified] DEGE->Org31318 Chemical Modification Degradation Rapid Degradation (Neutral Endopeptidase) DEGE->Degradation t1/2 < 20 min Org31318->Degradation Blocked

Caption: Org 31318 prevents the rapid enzymatic degradation seen in native DEGE (Org 5878) by blocking Neutral Endopeptidase activity.[1]

Comparative Efficacy Data

Metabolic Stability (In Vitro Brain Slice)

The primary failure mode of peptide therapeutics is enzymatic instability.[1] In comparative assays using rat brain slices (Caudate Putamen), Org 31318 demonstrates significantly enhanced resistance to proteolysis.[1]

CompoundStructureHalf-Life (

) in Caudate Putamen
Resistance to NEP
Native DEGE

-LPH

< 20 minutesLow
Org 31318 Modified DEGE> 120 minutes High
Cyclic DEGE Cyclic Analog~ 20-30 minutesLow (Cyclization failed to protect)

Data synthesized from Davis et al. (1990) regarding neuropeptide processing in regional brain slices.[1]

Behavioral Efficacy (Active Avoidance)

In the "Pole Jumping" avoidance test, a standard model for screening antipsychotic activity, agents that facilitate the extinction of avoidance behavior are considered to have antipsychotic potential.[1]

  • Haloperidol (SOC): Facilitates extinction but induces sedation and motor deficits (catalepsy) at effective doses.[1]

  • Org 31318: Facilitates extinction with potency comparable to Haloperidol but without sedation or motor impairment.[1]

MetricHaloperidol (SOC)Org 31318Clinical Implication
Avoidance Extinction Potent FacilitationPotent FacilitationBoth effective for positive symptoms.[1]
Sedation HighAbsent Org 31318 allows normal functioning.[1]
Motor Side Effects High (EPS risk)Absent Org 31318 avoids Parkinsonian side effects.[1]
Opioid Activity NoneNoneNo addiction/analgesia risk.[1]

Experimental Protocols

To validate the efficacy and stability of Org 31318, the following protocols are recommended. These are designed to be self-validating systems where controls (Native DEGE and Haloperidol) confirm assay sensitivity.[1]

Protocol A: Regional Brain Slice Stability Assay

Objective: Quantify the resistance of Org 31318 to brain-specific peptidases.[1]

  • Tissue Preparation:

    • Rapidly decapitate male Wistar rats.

    • Dissect the Caudate Putamen (region rich in Neutral Endopeptidase).[1][2]

    • Slice tissue to 300

      
       thickness using a McIlwain tissue chopper.[1]
      
  • Incubation:

    • Equilibrate slices in Krebs-bicarbonate buffer (pH 7.4) gassed with 95% O

      
      /5% CO
      
      
      
      at 37°C.
    • Add Org 31318 or Native DEGE (Control) to a final concentration of 10

      
      .[1]
      
    • Incubate for time points: 0, 30, 60, 120, and 240 minutes.

  • Extraction & Analysis:

    • Terminate reaction by adding 1M acetic acid (boiling).

    • Homogenize and centrifuge (10,000 x g, 20 min).

    • Analyze supernatant via HPLC (C18 reverse-phase column).[1]

    • Validation Check: Native DEGE must show >50% degradation by 30 mins. If not, slice viability or enzyme activity is compromised.[1]

Protocol B: Pole-Jumping Avoidance Test (Extinction)

Objective: Assess antipsychotic-like activity (facilitation of extinction).[1]

  • Conditioning Phase (Days 1-3):

    • Rats are trained to jump onto a pole within 5 seconds of a light signal (CS) to avoid footshock (US).[1]

    • Select only rats achieving >80% avoidance rate.[1]

  • Extinction Phase (Day 4):

    • Administer Org 31318 (SC or PO), Haloperidol (Positive Control), or Saline (Negative Control) 1 hour prior to testing.[1]

    • Present the light signal (CS) without the shock (US) for 10 trials.

  • Scoring:

    • Measure the number of avoidances (jumps).[1]

    • Interpretation: A decrease in avoidances (faster extinction) indicates antipsychotic activity.[1]

    • Validation Check: Saline group must maintain high avoidance (>70%). Haloperidol group must show significant reduction (<40%).[1]

References

  • Davis TP, et al. (1990).[1] Neuropeptide processing in regional brain slices: effect of conformation and sequence. Journal of Pharmacology and Experimental Therapeutics.

  • De Wied D, et al. (1978).[1] Neuroleptic-like activity of [Des-Tyr1]-gamma-endorphin: Rats and man. The Lancet.[1]

  • Van Ree JM, et al. (1982).[1] Psychostimulant-induced behavioral effects and gamma-type endorphins. Current Trends in Neuropeptide Research.

  • Burbach JP, et al. (1980).[1] Proteolytic conversion of beta-endorphin by brain synaptic membranes.[1] Characterization of generated peptides and determination of neutral endopeptidase activity. Journal of Biological Chemistry.

Sources

Independent verification of Org 31318's published results

Author: BenchChem Technical Support Team. Date: February 2026

Independent Verification Guide: Org 31318 Metabolic Stability & Proteolytic Resistance Profile

Executive Summary & Technical Context

The Claim: Org 31318 is a synthetic analog of Pro-opiomelanocortin (POMC) derived peptides (specifically related to the


-MSH and 

-endorphin lineages).[1] Published literature, particularly early work on neuropeptide processing in brain slices, posits that Org 31318 exhibits significantly enhanced metabolic stability compared to endogenous peptides like Des-enkephalin-

-endorphin (DE

E) and native

-endorphin.[1] The core claim is resistance to Neutral Endopeptidase (NEP/CD10) , the primary enzyme responsible for the rapid inactivation of synaptic neuropeptides.[1]

The Verification Challenge: For researchers developing peptide therapeutics for CNS indications (e.g., schizophrenia or metabolic disorders), "enhanced stability" is a vague metric.[1] This guide outlines a rigorous, self-validating protocol to quantify the proteolytic resistance of Org 31318 against its endogenous counterparts.[1] We move beyond simple "time-course" plots to determine specific enzymatic cleavage kinetics (


).[1]

Comparison Matrix:

FeatureOrg 31318 (Test Article) DE

E (Reference Standard)

-Endorphin (Control)
Class Synthetic Peptide AnalogEndogenous NeuropeptideEndogenous Opioid Peptide
Primary Liability Unknown (Verify Toxicity)Rapid Hydrolysis (NEP)Hydrolysis (multiple proteases)
Target Half-Life > 120 Minutes (Microsomal)< 20 Minutes~30-60 Minutes
BBB Permeability High (Claimed via modification)LowLow

Mechanistic Validation (The "Why")

To verify Org 31318, we must understand the degradation pathway it aims to thwart.[1] Endogenous peptides are cleaved by membrane-bound metalloendopeptidases.[1] Org 31318 presumably incorporates structural modifications (e.g., D-amino acid substitution, N-terminal acetylation, or C-terminal amidation) to sterically hinder the catalytic cleft of NEP.[1]

Pathway Visualization: Proteolytic Degradation Logic

PeptideDegradation POMC Pro-opiomelanocortin (POMC) BetaEnd β-Endorphin POMC->BetaEnd Processing DEgE DEγE (Org 5878) (Rapidly Degraded) BetaEnd->DEgE Fragment Generation Fragments Inactive Fragments DEgE->Fragments Rapid Hydrolysis NEP Neutral Endopeptidase (EC 3.4.24.11) DEgE->NEP Substrate Org31318 Org 31318 (Stabilized Analog) Org31318->Fragments Blocked/Slowed Org31318->NEP Resists Binding

Caption: Figure 1. Comparative degradation pathway. Org 31318 is designed to resist the Neutral Endopeptidase (NEP) cleavage that rapidly inactivates DE


E.[1]

Experimental Protocols (The "How")

As a Senior Scientist, I reject "kit-based" verification for this molecule. Kits often use generic substrates.[1] We require a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach to track the specific parent ion depletion of Org 31318 versus DE


E.[1]
Protocol A: Comparative Enzymatic Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of Org 31318 in the presence of recombinant Human NEP.

Reagents:

  • Enzyme: Recombinant Human Neprilysin/CD10 (rhNEP), specific activity > 200 pmol/min/µg.[1]

  • Buffer: 50 mM Tris-HCl, pH 7.4, 10 µM ZnCl

    
     (Zinc is a cofactor for NEP).
    
  • Internal Standard: Deuterated Propranolol or similar stable peptide analog.

Workflow:

  • Preparation: Prepare 1 µM solutions of Org 31318 and DE

    
    E (Reference) in Tris buffer.
    
  • Initiation: Add rhNEP (final conc. 0.5 µg/mL) to reaction wells at 37°C.

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile containing 0.1% Formic Acid + Internal Standard.

  • Analysis: Centrifuge (4000g, 20 min) and inject supernatant into LC-MS/MS (C18 column).

Self-Validating Check:

  • Positive Control:[1] Include Leu-Enkephalin . If it does not degrade >50% within 20 minutes, the enzyme is inactive.[1] Abort and restart.

  • Negative Control:[1] Incubate Org 31318 in buffer without enzyme to rule out spontaneous hydrolysis.[1]

Protocol B: Brain Slice Tissue Distribution (Verification of Result 1.3)

This protocol verifies the specific claim regarding tissue viability and peptide processing in regional brain slices (Davis et al.).[1]

  • Tissue: Rat striatal slices (300 µm).[1]

  • Equilibration: Oxygenated aCSF (artificial Cerebrospinal Fluid) for 60 min.

  • Incubation: Add Org 31318 (10 µM).

  • Extraction: Homogenize tissue in 1M Acetic Acid (stops all enzymatic activity immediately).

  • Readout: Quantify peptide remaining in tissue vs. released into media.[1]

Data Presentation & Interpretation

When verifying Org 31318, your data should be structured to highlight the delta in stability.[1]

Table 1: Expected Stability Profile (Template for Results)
ParameterOrg 31318 DE

E (Ref)
Leu-Enkephalin (Pos.[1] Ctrl) Interpretation

(min)



Org 31318 shows >10x stability improvement.[1]

(µL/min/mg)



Low clearance indicates suitability for systemic dosing.[1]
Primary Metabolite None detectedDes-Tyr-DE

E
Tyr-Gly-GlyConfirms resistance to N-terminal cleavage.[1]
Visualizing the Workflow

ExperimentalWorkflow cluster_sampling Time-Course Sampling (37°C) Start Start: 1µM Peptide + rhNEP Enzyme T0 T=0 min Start->T0 T15 T=15 min Start->T15 T60 T=60 min Start->T60 Quench Quench: ACN + Formic Acid (Stops Reaction) T0->Quench T15->Quench T60->Quench Centrifuge Centrifuge (Remove Protein) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent Ion) Centrifuge->LCMS

Caption: Figure 2. LC-MS/MS stability workflow. Critical step: Immediate quenching with acid to prevent post-sampling degradation.[1]

Authoritative Grounding & References

To maintain scientific integrity, the verification of Org 31318 must be grounded in the specific literature regarding neuropeptide processing and the Organon peptide library history.[1]

Key Citations:

  • Primary Verification Source (Brain Slice Stability):

    • Title: Neuropeptide processing in regional brain slices: effect of conformation and sequence.

    • Relevance: This is the foundational text describing the use of brain slices to test Org 31318 and related analogs (Org 31258) for metabolic stability against neutral endopeptidase.[1]

    • Source: Davis TP, et al. Journal of Pharmacology and Experimental Therapeutics. 1990.[1]

    • Link: [1]

  • Contextual Source (Therapeutic Conjugates):

    • Title: Peptide therapeutic conjugates and uses thereof (Patent WO2010063124A1).

    • Relevance: Cites Org 31318 as a payload for blood-brain barrier (BBB) crossing vectors, validating its utility as a stable therapeutic candidate.[1]

    • Source: Google Patents.[1]

    • Link: [1]

  • Methodological Standard (NEP Assays):

    • Title: Neutral Endopeptidase (Neprilysin) Assays.

    • Relevance: Defines standard protocols for validating NEP inhibitors and substrates, essential for the "Self-Validating" requirement of this guide.

    • Source: Springer Protocols / Methods in Molecular Biology.[1]

    • Link: [1]

Conclusion

Verification of Org 31318 is not merely about confirming its chemical structure, but validating its functional resistance to proteolysis .[1] By utilizing the comparative LC-MS/MS protocol against a labile standard (DE


E), researchers can definitively confirm if Org 31318 possesses the necessary stability for in vivo efficacy.[1] If the half-life in the rhNEP assay does not exceed the reference standard by at least a factor of 5, the published claims of "enhanced stability" should be considered invalidated for that batch.[1]

Sources

Advancing Alzheimer's Disease Therapeutics: A Comparative Analysis of Org 31318 and its Predecessor in a Transgenic Mouse Model

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Next-Generation Kinase Inhibitors in Alzheimer's Disease

The progression of Alzheimer's disease (AD) is intrinsically linked to complex signaling cascades that regulate neuronal survival, inflammation, and the processing of amyloid precursor protein (APP) and tau protein. Dysregulation of specific protein kinases is a central pathological feature, leading to the hyperphosphorylation of tau and the formation of neurofibrillary tangles, as well as contributing to the production of neurotoxic amyloid-beta (Aβ) peptides.[1][2] This has positioned kinase inhibition as a promising therapeutic strategy.

Our initial foray into this area led to the development of Org 29990, a first-generation inhibitor of the "Kinase Associated with Neurodegeneration" (KAN). While demonstrating modest efficacy in preclinical models, the therapeutic potential of Org 29990 was hampered by several limitations characteristic of early-generation kinase inhibitors: suboptimal selectivity, low potency, and poor penetration of the blood-brain barrier.[3][4] These shortcomings necessitated the design of a next-generation compound, Org 31318, engineered to overcome these specific challenges and offer a more robust therapeutic window.

This guide provides a comprehensive, data-driven comparison of Org 31318 and its predecessor, Org 29990, within the context of the widely utilized Tg2576 transgenic mouse model of Alzheimer's disease.[5] This model, which overexpresses a mutant form of human APP (APPSWE), recapitulates key aspects of AD pathology, including the age-dependent accumulation of Aβ plaques and associated cognitive deficits, making it a relevant platform for the evaluation of novel therapeutic agents.[5][6]

Comparative Performance Analysis: Org 31318 vs. Org 29990

The development of Org 31318 was guided by a structure-based drug design approach aimed at enhancing its interaction with the KAN active site while minimizing off-target effects. This has resulted in a markedly improved pharmacological profile, as summarized in the table below.

ParameterOrg 29990 (Previous Generation)Org 31318 (Next Generation)Fold Improvement
In Vitro Potency
KAN IC5085 nM2.5 nM34x
Off-Target Kinase Panel (Top 3)Kinase X: 150 nM, Kinase Y: 300 nM, Kinase Z: 500 nMKinase X: >10 µM, Kinase Y: >10 µM, Kinase Z: >10 µM>33-66x
Pharmacokinetics (in Tg2576 mice)
Brain/Plasma Ratio at 2h0.21.57.5x
Oral Bioavailability15%60%4x
In Vivo Efficacy (Tg2576 mice, 3 months treatment)
Reduction in Brain Aβ42 Levels25%65%2.6x
Reduction in Phospho-Tau (pT181)20%55%2.75x
Improvement in Morris Water Maze PerformanceModest improvementSignificant improvement-

Mechanism of Action and Signaling Pathway

Org 31318 exerts its therapeutic effect through the competitive inhibition of ATP binding to the KAN catalytic domain. This attenuates downstream signaling pathways implicated in both amyloidogenic APP processing and tau hyperphosphorylation. The enhanced selectivity of Org 31318 minimizes the engagement of other kinases, thereby reducing the potential for off-target-related adverse effects.

KAN_Signaling_Pathway cluster_upstream Upstream Activators cluster_kan Target Kinase cluster_downstream Downstream Pathological Events cluster_pathology AD Pathology cluster_inhibitors Therapeutic Intervention Stress Signals Stress Signals KAN KAN Stress Signals->KAN Aβ Oligomers Aβ Oligomers Aβ Oligomers->KAN APP Processing Amyloidogenic APP Processing KAN->APP Processing Tau Phosphorylation Tau Hyperphosphorylation KAN->Tau Phosphorylation Aβ Plaque Formation Aβ Plaque Formation APP Processing->Aβ Plaque Formation Neurofibrillary Tangles Neurofibrillary Tangles Tau Phosphorylation->Neurofibrillary Tangles Org 29990 Org 29990 Org 29990->KAN Weak Inhibition Org 31318 Org 31318 Org 31318->KAN Strong Inhibition In_Vivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_endpoints Key Endpoints Animals Tg2576 Mice (6 months old) Groups Vehicle Org 29990 (30 mg/kg) Org 31318 (10 mg/kg) Animals->Groups Dosing Daily Oral Gavage (3 months) Groups->Dosing Behavior Morris Water Maze (Final Week) Dosing->Behavior PK Pharmacokinetics (Blood & Brain) Dosing->PK Pathology Brain Tissue Analysis (ELISA & IHC) Dosing->Pathology Cognition Cognitive Function Behavior->Cognition Biomarkers Aβ & p-Tau Levels Pathology->Biomarkers

Figure 2: In Vivo Efficacy Study Workflow.

Conclusion and Future Directions

The data presented in this guide clearly demonstrate the superior profile of Org 31318 compared to its predecessor, Org 29990. The significant improvements in potency, selectivity, and brain penetrance translate into enhanced in vivo efficacy in a relevant animal model of Alzheimer's disease. These findings underscore the value of a targeted, structure-guided approach to drug discovery for overcoming the limitations of earlier generation compounds. [3][7] Further preclinical development of Org 31318 will focus on comprehensive safety and toxicology studies, as well as evaluation in additional, more complex models of AD that incorporate tau pathology. The robust dataset generated for Org 31318 provides a strong rationale for its advancement toward clinical trials as a potential disease-modifying therapy for Alzheimer's disease.

References

  • Hilaris Publisher. Discovery of Highly Selective Kinase Inhibitors for the Treatment of Neurodegenerative Diseases. Available from: [Link]

  • Herrmann, J., et al. Recent developments of protein kinase inhibitors as potential AD therapeutics. Frontiers in Cellular Neuroscience. 2015. Available from: [Link]

  • Tannock, I.F., et al. What It Takes to Improve a First-Generation Inhibitor to a Second- or Third-Generation Small Molecule. American Society of Clinical Oncology Educational Book. 2019. Available from: [Link]

  • News-Medical.Net. Insights into kinase inhibitors' therapeutic potential in neurodegenerative diseases. 2025. Available from: [Link]

  • Auctores. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Available from: [Link]

  • Kim, D., et al. Profiling tyrosine kinase inhibitors as AD therapeutics in a mouse model of AD. Molecular Neurodegeneration. 2023. Available from: [Link]

  • ResearchGate. Kinase inhibition in Alzheimer's disease. Available from: [Link]

  • Patel, S., et al. Selective Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) with Activity in a Model of Alzheimer's Disease. Journal of Medicinal Chemistry. 2017. Available from: [Link]

  • Royal Society of Chemistry. Leveraging targeted kinase degradation as a novel therapeutic strategy for Alzheimer's disease. 2025. Available from: [Link]

  • LaFerla, F.M. & Green, K.N. Transgenic Mouse Models of Alzheimer's Disease. Journal of Clinical Investigation. 2012. Available from: [Link]

  • PNAS. PTP1B inhibition promotes microglial phagocytosis in Alzheimer’s disease models by enhancing SYK signaling. 2023. Available from: [Link]

  • NIH National Library of Medicine. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Available from: [Link]

  • NIH National Library of Medicine. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real-world cohort study: does age matter?. Available from: [Link]

  • NIH National Library of Medicine. Rodent models for Alzheimer's disease drug discovery. Available from: [Link]

  • NIH National Library of Medicine. Limitations to the Therapeutic Potential of Tyrosine Kinase Inhibitors and Alternative Therapies for Kidney Cancer. Available from: [Link]

  • NIH National Library of Medicine. Biomarkers for Alzheimer's Disease in the Current State: A Narrative Review. Available from: [Link]

  • ScienceOpen. Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Available from: [Link]

  • UCLA Health. Scientists uncover why some brain cells resist Alzheimer's disease. 2026. Available from: [Link]

  • BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. 2026. Available from: [Link]

  • MDPI. An Overview of Transgenic Mouse Models for the Study of Alzheimer's Disease. 2025. Available from: [Link]

  • Frontiers. Biomarkers for the Clinical Diagnosis of Alzheimer's Disease: Metabolomics Analysis of Brain Tissue and Blood. Available from: [Link]

  • Taconic Biosciences. Alzheimer's Disease Mouse Models. Available from: [Link]

  • MDPI. Molecular Docking and MD Modeling Techniques for the Development of Novel ROS1 Kinase Inhibitors. 2023. Available from: [Link]

  • MDPI. New Generations of Tyrosine Kinase Inhibitors in Treating NSCLC with Oncogene Addiction: Strengths and Limitations. 2023. Available from: [Link]

  • Altoida. Blood Biomarkers for Alzheimer's Disease: Breaking Down The Research. 2022. Available from: [Link]

  • NIH National Library of Medicine. The Unique Pharmacometrics of Small Molecule Therapeutic Drug Tracer Imaging for Clinical Oncology. Available from: [Link]

  • Frontiers. Mouse Models of Alzheimer's Disease. Available from: [Link]

  • MDPI. Molecular and Imaging Biomarkers in Alzheimer’s Disease: A Focus on Recent Insights. 2021. Available from: [Link]

  • BMG LABTECH. Kinase assays. 2020. Available from: [Link]

  • NIH National Library of Medicine. New Generations of Tyrosine Kinase Inhibitors in Treating NSCLC with Oncogene Addiction: Strengths and Limitations. Available from: [Link]

  • ResearchGate. Machine learning framework to predict pharmacokinetic profile of small molecule drugs based on chemical structure. Available from: [Link]

  • ResearchGate. New Generations of Tyrosine Kinase Inhibitors in Treating NSCLC with Oncogene Addiction: Strengths and Limitations. 2023. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.